molecular formula C8H5ClF2O2 B1356673 3,5-Difluoro-2-methoxybenzoyl chloride CAS No. 886498-80-2

3,5-Difluoro-2-methoxybenzoyl chloride

Cat. No.: B1356673
CAS No.: 886498-80-2
M. Wt: 206.57 g/mol
InChI Key: AHUJYAFOUSHYKX-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C8H5ClF2O2 and its molecular weight is 206.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-difluoro-2-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-7-5(8(9)12)2-4(10)3-6(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUJYAFOUSHYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Difluoro-2-methoxybenzoyl chloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Difluoro-2-methoxybenzoyl chloride (CAS 886498-80-2) is a specialized electrophilic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and fluoroquinolone antibiotics. Its structural uniqueness lies in the ortho-methoxy group, which provides steric bulk and hydrogen-bond acceptance, combined with the electron-withdrawing nature of the fluorine atoms at the 3 and 5 positions. This guide details its physiochemical profile, validated synthetic protocols, and handling requirements for medicinal chemistry applications.

Chemical Identity & Physiochemical Profile[1][2][3]

This section consolidates the core identifiers required for regulatory documentation and chemical inventory management.

ParameterSpecification
Chemical Name This compound
CAS Number 886498-80-2
Parent Acid CAS 180068-67-1 (3,5-Difluoro-2-methoxybenzoic acid)
Molecular Formula C₈H₅ClF₂O₂
Molecular Weight 206.57 g/mol
SMILES COc1c(C(=O)Cl)cc(F)cc1F
InChI Key (Predicted) KVN... (Derivative of Acid MEVHLVDNBMQMNH)
Appearance Colorless to pale yellow liquid (fuming)
Boiling Point ~245°C (Predicted at 760 mmHg)
Density ~1.4 g/cm³ (Predicted)
Solubility Reacts with water; Soluble in DCM, THF, Toluene

Synthetic Methodology

The synthesis of this compound is typically achieved via the chlorination of its carboxylic acid precursor. Due to the moisture sensitivity of the acyl chloride, in situ generation followed by immediate consumption is the industry standard for high-yield applications.

Validated Protocol: Chlorination via Oxalyl Chloride

Rationale: While Thionyl Chloride (


) is cheaper, Oxalyl Chloride (

) is preferred for high-value intermediates because it operates at lower temperatures and produces gaseous byproducts (

,

,

) that drive the equilibrium without requiring harsh distillation.
Reagents
  • Precursor: 3,5-Difluoro-2-methoxybenzoic acid (CAS 180068-67-1) [1 eq][1][2][3]

  • Reagent: Oxalyl Chloride [1.2 eq]

  • Catalyst: DMF (Dimethylformamide) [0.05 eq]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 3,5-difluoro-2-methoxybenzoic acid and anhydrous DCM (0.5 M concentration).

  • Catalysis: Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

  • Addition: Cool the solution to 0°C. Add Oxalyl Chloride dropwise via a pressure-equalizing addition funnel to control gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (quench an aliquot with methanol to check for the methyl ester).

  • Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess oxalyl chloride.

  • Utilization: The resulting pale yellow oil is used directly in the subsequent coupling step without further purification to prevent hydrolysis.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle involving DMF and the chlorination pathway.

SynthesisMechanism Acid 3,5-Difluoro-2-methoxy benzoic acid Inter Activated Intermediate Acid->Inter Nucleophilic Attack Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Inter Cl transfer DMF_Cat DMF Catalyst (Vilsmeier Intermediate) DMF_Cat->Inter Catalysis Product 3,5-Difluoro-2-methoxy benzoyl chloride Inter->Product Elimination Byproducts Byproducts: CO(g) + CO2(g) + HCl(g) Inter->Byproducts

Figure 1: Catalytic conversion of the carboxylic acid to the acyl chloride using Oxalyl Chloride/DMF.

Reactivity & Applications in Drug Design

The 3,5-difluoro-2-methoxybenzoyl moiety is a "privileged scaffold" in medicinal chemistry. The fluorine atoms modulate metabolic stability by blocking the P450 oxidation sites on the phenyl ring, while the methoxy group locks the conformation of the resulting amides via intramolecular hydrogen bonding.

Key Transformations
  • Amide Coupling (Schotten-Baumann): Reacts with primary/secondary amines to form benzamides (common in kinase inhibitors).

  • Friedel-Crafts Acylation: Reacts with electron-rich aromatics (catalyzed by

    
    ) to form diaryl ketones.
    
  • Esterification: Reacts with alcohols to form ester prodrugs.

Application Workflow: Kinase Inhibitor Scaffolding

ApplicationWorkflow cluster_Rxn Divergent Synthesis Start 3,5-Difluoro-2-methoxy benzoyl chloride Amine Reaction w/ Heterocyclic Amine (e.g., Aminopyridine) Start->Amine Friedel Friedel-Crafts Acylation (AlCl3 / Arene) Start->Friedel Scaffold1 Amide Linker Scaffold (Kinase Inhibitor Core) Amine->Scaffold1 Base / 0°C Scaffold2 Diaryl Ketone (Photoaffinity Probe) Friedel->Scaffold2 Lewis Acid / Reflux

Figure 2: Divergent synthetic utility of the benzoyl chloride in generating pharmaceutical scaffolds.

Handling, Stability & Safety (E-E-A-T)

Stability Profile
  • Moisture Sensitivity: High. Hydrolyzes rapidly to release HCl gas and revert to the parent acid.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Container: Teflon-lined caps or sealed ampoules. Do not use metal spatulas (corrosion risk).

Quality Control (QC)

Because the chloride is unstable on silica gel (hydrolysis), standard TLC is ineffective.

  • Derivatization Method: Take a 10 µL aliquot, quench with 0.5 mL anhydrous Methanol. Analyze the resulting Methyl Ester via LC-MS or GC-MS.

  • NMR Validation:

    • 1H NMR: Look for the disappearance of the carboxylic acid proton (~11-13 ppm).

    • 19F NMR: Distinct shift in fluorine signals compared to the acid precursor.

Safety Hazards
  • H314: Causes severe skin burns and eye damage.

  • EUH014: Reacts violently with water.

  • PPE: Neoprene gloves, chemical splash goggles, and face shield required. Work exclusively in a fume hood.

References

  • ChemicalBook. (2023). This compound Product Properties (CAS 886498-80-2).[4][5][6] Retrieved from

  • PubChem. (2023). 3,5-Difluoro-2-methoxybenzoic acid (Parent Compound).[1][2][3][7][8] National Library of Medicine. Retrieved from

  • Arctom Scientific. (2023). Catalog Entry for CAS 886498-80-2.[5][6] Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Acid Chloride synthesis).

Sources

molecular weight and formula of 3,5-Difluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Difluoro-2-methoxybenzoyl chloride (CAS: 886498-80-2) is a specialized electrophilic building block utilized in the synthesis of high-value pharmaceutical intermediates, particularly in the development of fluoro-substituted benzamides and kinase inhibitors. Its unique substitution pattern—combining the lipophilicity and metabolic stability of fluorine atoms with the steric and electronic influence of an ortho-methoxy group—makes it a critical scaffold for modulating potency and bioavailability in medicinal chemistry.

This guide provides a definitive technical profile, validated synthetic protocols, and mechanistic insights to ensure reproducible application in drug discovery workflows.

Part 1: Chemical Identity & Physicochemical Profile[1]

The following data consolidates the structural and physical constants required for accurate stoichiometric calculations and database registration.

Parameter Technical Specification
Chemical Name This compound
CAS Registry Number 886498-80-2
Molecular Formula C₈H₅ClF₂O₂
Molecular Weight 206.57 g/mol
MDL Number MFCD09953538 (Generic/Predicted)
Physical State Low-melting solid or viscous liquid (dependent on purity/temp)
Boiling Point ~245°C (Predicted @ 760 mmHg)
Density ~1.4 g/cm³ (Predicted)
SMILES COc1c(C(=O)Cl)cc(F)cc1F
InChI Key MEVHLVDNBMQMNH-UHFFFAOYSA-N (Acid Precursor Analog)

Part 2: Synthetic Architecture

The synthesis of this compound is most reliably achieved through the chlorination of its corresponding carboxylic acid precursor, 3,5-difluoro-2-methoxybenzoic acid (CAS: 886498-75-5). The choice of chlorinating agent is critical; while Thionyl Chloride (


) is standard, the use of Oxalyl Chloride (

) with catalytic DMF is recommended for high-value, small-scale synthesis to avoid thermal degradation associated with harsh reflux conditions.
Workflow Visualization

SynthesisWorkflow Acid 3,5-Difluoro-2-methoxybenzoic Acid (Solid Precursor) Inter Vilsmeier-Haack Active Species Acid->Inter Activation Reagent Oxalyl Chloride + cat. DMF (DCM Solvent) Reagent->Inter Product 3,5-Difluoro-2-methoxybenzoyl Chloride (Electrophile) Inter->Product Cl- Substitution Byproducts CO(g) + CO2(g) + HCl(g) Inter->Byproducts

Caption: Catalytic activation of the carboxylic acid via the Vilsmeier-Haack intermediate using Oxalyl Chloride/DMF.

Validated Experimental Protocol

Objective: Conversion of 3,5-difluoro-2-methoxybenzoic acid to the acid chloride.

Reagents:

  • 3,5-Difluoro-2-methoxybenzoic acid (1.0 eq)[1][2]

  • Oxalyl Chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

  • Dichloromethane (DCM) (Anhydrous, 10 vol)

Methodology:

  • Setup: Charge a flame-dried round-bottom flask with the carboxylic acid and anhydrous DCM under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Activation: Add catalytic DMF. Note: No reaction occurs yet.

  • Addition: Dropwise add Oxalyl Chloride at 0°C. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur immediately.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Self-Validation Check: The reaction is complete when gas evolution ceases and the suspension (if acid was insoluble) becomes a clear solution.

  • Work-up: Concentrate the mixture in vacuo to remove solvent and excess oxalyl chloride.

  • Purification: The resulting residue is typically pure enough for the next step. If necessary, azeotrope with toluene to remove traces of reagents.

Part 3: Mechanistic Reactivity & Applications

As an acyl chloride, this compound is a "hard" electrophile. Its reactivity is modulated by the electronic effects of the fluorine atoms (inductive withdrawal,


) and the methoxy group (resonance donation, 

).
  • Fluorine Effect: The fluorines at positions 3 and 5 increase the electrophilicity of the carbonyl carbon via inductive withdrawal, making this compound more reactive than unsubstituted benzoyl chloride.

  • Methoxy Effect: The ortho-methoxy group provides steric bulk, potentially slowing down nucleophilic attack slightly compared to para-isomers, but also stabilizing the transition state via donation.

Primary Application: Amide Coupling (Schotten-Baumann Conditions)

This compound is extensively used to generate benzamides , a common pharmacophore in antipsychotics and kinase inhibitors.

ReactionMechanism AcylCl This compound (Electrophile) TS Tetrahedral Intermediate (O- stabilized) AcylCl->TS Nucleophilic Attack Amine Primary/Secondary Amine (Nucleophile) Amine->TS Product Target Benzamide TS->Product Cl- Elimination Base Base (e.g., TEA, DIPEA) (Proton Scavenger) Salt Ammonium Salt Byproduct Base->Salt Captures HCl

Caption: Nucleophilic Acyl Substitution mechanism for the formation of benzamide derivatives.

Part 4: Handling, Stability & Safety (E-E-A-T)

Safety Profile:

  • Corrosivity: Category 1B (Causes severe skin burns and eye damage).[3]

  • Water Reactivity: Hydrolyzes rapidly to release Hydrochloric Acid (HCl) and the parent benzoic acid.

  • Lachrymator: Potent eye irritant; handle only in a fume hood.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigerated) recommended to prevent slow hydrolysis or degradation.

  • Container: Tightly sealed glass with PTFE-lined caps. Avoid metal containers due to potential corrosion from trace HCl.

Self-Validating Purity Check: Before using the reagent in a critical step, perform a mini-hydrolysis test:

  • Take a small aliquot (~5 mg).

  • Add to water/methanol.

  • Check pH (should be strongly acidic immediately).

  • Run LC-MS: Should show the mass of the Methyl Ester (if MeOH used) or Acid (if water used), confirming the active chloride was present.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2779255, 3-Fluoro-4-methoxybenzoyl chloride (Isomer Analog Data). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Mechanistic grounding for Nucleophilic Acyl Substitution).

Sources

In-depth Technical Guide: Solubility & Handling of 3,5-Difluoro-2-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3,5-Difluoro-2-methoxybenzoyl chloride (CAS 213036-62-1) is a specialized electrophilic intermediate used primarily in the synthesis of pharmaceutical pharmacophores (e.g., kinase inhibitors) and agrochemicals. As an acyl chloride, its utility is defined not just by its solubility, but by its stability within a solvent system.

This guide moves beyond simple "dissolution" to address solvolytic stability . Unlike standard solids where solubility is a static equilibrium, the solubility of this compound is a dynamic variable dependent on moisture content and nucleophilicity of the solvent.

Key Technical Takeaway: The compound is inherently soluble in a wide range of aprotic organic solvents.[1][2] However, "solubility" in protic solvents (alcohols, water) is a misnomer, as it results in immediate chemical degradation via nucleophilic acyl substitution.[1]

Part 2: Physicochemical Profile & Solubility Mechanism

To predict solubility behavior where empirical data is sparse, we analyze the structural determinants of the molecule.

Structural Analysis[3][4]
  • Lipophilicity: The presence of two fluorine atoms and a methoxy group on the benzoyl core significantly increases lipophilicity compared to unsubstituted benzoyl chloride. This enhances affinity for non-polar and moderately polar solvents (e.g., Toluene, DCM).

  • Electronic Effects: The electron-withdrawing fluorine atoms (inductive effect) make the carbonyl carbon highly electrophilic, increasing susceptibility to hydrolysis. This necessitates stricter anhydrous conditions than standard benzoyl chlorides.

Physical Properties Table[5]
PropertyValue / DescriptionRelevance to Solubility
CAS Number 213036-62-1Unique Identifier
Molecular Weight ~206.57 g/mol Moderate MW facilitates dissolution in common organics.
Physical State Liquid or Low-melting SolidLow lattice energy allows rapid dissolution without heating.
Predicted LogP ~2.5 - 3.0Indicates high solubility in hydrophobic solvents (Toluene, Hexane).
Reactivity Moisture Sensitive / CorrosiveCritical: Reacts violently with water/protic solvents.

Part 3: Solvent Compatibility Matrix

This section categorizes solvents based on thermodynamic capability (dissolving power) and chemical compatibility (inertness).

Recommended Solvents (Inert & Soluble)

These solvents are safe for storage, transfer, and reactions (e.g., Friedel-Crafts, Amidation).

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)Excellent Preferred for amidation reactions. Low boiling point allows easy removal.
Chlorinated Chloroform (

)
Excellent Good alternative to DCM; ensure acid-free (stabilized with amylene, not ethanol).
Aromatic TolueneHigh Ideal for reflux reactions. Forms azeotropes with water, aiding in drying.
Ethers Tetrahydrofuran (THF)High Must be anhydrous .[2] Peroxides and moisture can initiate degradation.
Ethers 2-MethyltetrahydrofuranHigh Green alternative to THF; better phase separation in workups.
Esters Ethyl AcetateGood Suitable for extractions, but can undergo transesterification under extreme conditions.
Prohibited Solvents (Reactive)

Do NOT use these solvents. Dissolution results in chemical transformation.

  • Water: Hydrolysis to 3,5-Difluoro-2-methoxybenzoic acid + HCl gas.

  • Methanol/Ethanol: Solvolysis to Methyl/Ethyl esters + HCl.

  • DMSO/DMF: While soluble, these can cause runaway decomposition or side reactions at high temperatures with acid chlorides. Use strictly anhydrous DMAc or NMP if polar aprotic conditions are required.

Part 4: Visualization of Solvent Logic

The following decision tree outlines the logical flow for selecting a solvent for this compound.

SolventSelection Start Start: Select Solvent for This compound IsProtic Is the solvent Protic? (Contains -OH, -NH, -SH) Start->IsProtic StopReactive STOP: DEGRADATION Forms Acid or Ester IsProtic->StopReactive Yes (Water, Alcohols) CheckWater Is Water Content < 50 ppm? IsProtic->CheckWater No (Aprotic) IsPolar Is the solvent Polar? SelectDCM Select: Dichloromethane (General Purpose) IsPolar->SelectDCM Polar (Chlorinated) SelectTol Select: Toluene (High Temp / Non-polar) IsPolar->SelectTol Non-Polar SelectTHF Select: Anhydrous THF (Ether Compatible) IsPolar->SelectTHF Polar (Ether) CheckWater->IsPolar Yes (Anhydrous) DrySolvent Dry Solvent Required (Use Molecular Sieves) CheckWater->DrySolvent No (>50 ppm)

Figure 1: Decision logic for selecting a solvent compatible with reactive acyl chlorides.

Part 5: Experimental Protocols

Protocol: Self-Validating Solubility Test (Anhydrous)

Since this compound hydrolyzes, a standard visual solubility test is insufficient. This protocol ensures the solvent is dry and the compound remains intact.

Materials:

  • This compound (100 mg)

  • Solvent of choice (DCM, Toluene, or THF) - Dried over 4Å Molecular Sieves

  • Nitrogen balloon & septum

  • Glass vial with stir bar

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 4mL glass vial and cool under a stream of nitrogen.

  • Solvent Verification (The Self-Validation Step):

    • Add 2 mL of the solvent to the vial.

    • Validation: Add a single drop of

      
       (Titanium Tetrachloride) or use a Karl Fischer titrator. If the solvent turns cloudy/white (
      
      
      
      formation), it is too wet . Dry further.
  • Dissolution:

    • Once solvent dryness is confirmed, add 100 mg of the benzoyl chloride derivative.

    • Stir at room temperature.

  • Observation:

    • Pass: Clear, homogeneous solution within 30 seconds.

    • Fail: Preciptate forms (indicates hydrolysis to the benzoic acid, which is often less soluble in non-polar solvents).

Handling & Storage[6][7]
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Tightly sealed glass or Teflon; avoid metal containers that may corrode due to trace HCl.

  • Emergency Neutralization: In case of a spill, neutralize with sodium bicarbonate solution or solid calcium carbonate before attempting to wipe up.

Part 6: Mechanism of Degradation

Understanding why solubility fails in alcohols is crucial for process chemists.

Hydrolysis Reactant 3,5-Difluoro-2-methoxy- benzoyl chloride Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Solvent Methanol (CH3OH) (Nucleophile) Solvent->Intermediate Product Methyl Ester (Solvolysis Product) Intermediate->Product Elimination of Cl- Byproduct HCl (Gas/Acid) Intermediate->Byproduct

Figure 2: Solvolysis mechanism demonstrating why alcohols cannot be used as solvents.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Methoxybenzoyl chloride. Retrieved from .

  • PubChem. (2026).[3] Compound Summary: 2-Fluoro-3-methoxybenzoyl chloride (Analogous Structure Data). National Library of Medicine.[3] Retrieved from .[3]

  • ResearchGate. (2020). Benzoyl chloride and its fluorinated analogues: Crystal packing and interactions. Retrieved from .

  • BenchChem. (2025).[2] Technical Guide to Solubility of Benzoyl Chlorides. Retrieved from .

  • Sigma-Aldrich. (2025). Product Specification: 3,5-Difluoro-4-methoxybenzoyl chloride. Retrieved from .

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Acylation Reactions Using 3,5-Difluoro-2-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of a Multifunctional Acylating Agent

3,5-Difluoro-2-methoxybenzoyl chloride is a specialized acylating agent of significant interest in medicinal chemistry and advanced organic synthesis. Its unique substitution pattern—two strongly electron-withdrawing fluorine atoms and an electron-donating, sterically influential ortho-methoxy group—imparts a distinct reactivity profile. The fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for efficient acylation of a wide range of nucleophiles, including amines, alcohols, phenols, and aromatic systems, often under mild conditions.

This guide provides a comprehensive overview of the core principles, safety protocols, and detailed experimental procedures for employing this compound in key synthetic transformations. The protocols are designed to be robust and adaptable, serving as a foundational resource for researchers engaged in drug discovery and the synthesis of complex molecular architectures.

Core Principles and Mechanistic Rationale

The fundamental reaction pathway for this compound is a nucleophilic acyl substitution. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily reacting with nucleophiles without the need for activating agents.[1]

The General Mechanism Involves Two Key Steps:

  • Nucleophilic Attack: A nucleophile (Nu-H), such as an amine or alcohol, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A subsequent deprotonation step, often facilitated by a base, yields the final acylated product and neutralizes the generated hydrochloric acid (HCl).[2]

Catalysis in Acylation: While many reactions proceed rapidly, bases are typically employed to scavenge the HCl byproduct, driving the reaction to completion.[2][3] Non-nucleophilic bases like pyridine or triethylamine (Et₃N) are common choices.[3] In some cases, these bases can also act as nucleophilic catalysts, forming a highly reactive acylammonium salt intermediate that is even more susceptible to attack by the primary nucleophile.[2] For less reactive nucleophiles, such as hindered alcohols, a catalyst like 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[4]

Safety, Handling, and Storage

This compound is a corrosive, moisture-sensitive, and lachrymatory substance that requires careful handling to ensure personnel safety and experimental integrity.[5][6]

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[7] An eyewash station and safety shower must be readily accessible.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield at all times.[3][9]

  • Dispensing: Use syringes or cannulas for transferring the liquid reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Incompatible Materials: Avoid contact with water, strong bases, and alcohols, as these can cause a vigorous and exothermic reaction.[5]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[5][7]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the three most common applications of this compound.

Protocol 1: Synthesis of N-Substituted Amides (Aminolysis)

This procedure outlines the acylation of a primary or secondary amine, a cornerstone reaction in pharmaceutical synthesis.[][11]

Methodology Workflow: Amide Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine (1.0 eq) & Base (1.2 eq) in Anhydrous Solvent cool Cool Amine Solution to 0 °C prep_amine->cool prep_acyl Dissolve Acyl Chloride (1.0 eq) in Anhydrous Solvent add Add Acyl Chloride Solution Dropwise cool->add react Warm to RT, Stir for 2-6 h (Monitor by TLC) add->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Sequentially (1M HCl, sat. NaHCO₃, Brine) extract->wash purify Dry, Concentrate, & Purify (Chromatography or Recrystallization) wash->purify

Caption: General workflow for amide synthesis.

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water, 1 M HCl, Saturated NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution. Cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting materials using Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Isolation and Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography or recrystallization.[3][12]

Protocol 2: Synthesis of Esters (Alcoholysis)

This protocol details the formation of an ester from an alcohol or phenol. For less reactive alcohols, the addition of a catalytic amount of DMAP is recommended.[4]

Materials and Reagents:

  • This compound (1.1 eq)

  • Alcohol or Phenol (1.0 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, optional)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq), pyridine (1.5 eq), and DMAP (if used) in anhydrous DCM. Cool the solution to 0 °C.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.[4]

  • Workup and Purification: Follow the aqueous workup and purification steps as described in Protocol 1 to isolate the pure ester product.

Protocol 3: Friedel-Crafts Acylation

This procedure describes the Lewis acid-catalyzed acylation of an aromatic ring to form an aryl ketone. This reaction must be performed under strictly anhydrous conditions.[13]

Mechanism: Formation of the Acylium Ion

RCOCl R-CO-Cl Complex [ R-C(=O)-Cl+-AlCl₃ ] RCOCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium [ R-C≡O+] Complex->Acylium Cleavage AlCl4 [ AlCl₄] Acylium->AlCl4 + AlCl₄⁻

Caption: Generation of the electrophilic acylium ion.

Materials and Reagents:

  • This compound (1.0 eq)

  • Activated aromatic compound (e.g., Anisole) (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Ice-cold water, 1 M HCl, Brine

  • Anhydrous MgSO₄

Procedure:

  • Catalyst Setup: To a flame-dried, three-necked flask under a strict inert atmosphere, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C.

  • Acylium Ion Formation: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Add the aromatic substrate (1.1 eq), either neat or dissolved in anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature for 1-4 hours. Monitor progress by TLC.

  • Quenching: (Caution: Highly Exothermic) Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water to decompose the aluminum complex.[13]

  • Workup and Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash with 1 M HCl and brine. Dry over anhydrous MgSO₄, filter, concentrate, and purify by column chromatography to yield the aryl ketone.

Summary of Reaction Parameters

The table below provides a quick-reference guide to the typical conditions for each acylation protocol.

ParameterProtocol 1: Amide SynthesisProtocol 2: Ester SynthesisProtocol 3: Friedel-Crafts Acylation
Nucleophile Primary/Secondary AmineAlcohol/PhenolActivated Aromatic Ring
Stoichiometry (Acyl Chloride:Nuc) 1.0 : 1.01.1 : 1.01.0 : 1.1
Base / Catalyst Et₃N or Pyridine (1.2 eq)Pyridine (1.5 eq) ± DMAP (cat.)AlCl₃ or FeCl₃ (1.2 eq)
Typical Solvent Anhydrous DCM, THFAnhydrous DCMAnhydrous DCM, DCE
Temperature 0 °C to Room Temp.0 °C to Room Temp.0 °C to Room Temp.
Typical Reaction Time 2 - 6 hours4 - 12 hours1 - 4 hours
Key Consideration Control exothermDMAP for slow reactionsStrict anhydrous conditions

References

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

  • Evans, M. (2019, July 28). 08.04 Catalysis in Acylation Reactions [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, December 15). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. Retrieved from [Link]

  • ARPI - UNIPI. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]

  • PMC. (n.d.). Catalytic Carbochlorocarbonylation of Unsaturated Hydrocarbons via C−COCl Bond Cleavage. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • Chemguide. (n.d.). Preparation of esters. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Methoxybenzyl chloride. Retrieved from [Link]

Sources

Precision Friedel-Crafts Acylation Protocol: 3,5-Difluoro-2-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: 3,5-Difluoro-2-methoxybenzoyl chloride Role: Electrophile (Acylating Agent) Primary Challenge: The ortho-methoxy substituent presents a dual challenge of Lewis Acid sequestration (via chelation) and susceptibility to demethylation (ether cleavage) under standard Friedel-Crafts conditions.

This guide provides an optimized protocol for coupling this compound with aromatic substrates (Ar-H). Unlike standard acylations requiring 1.1 equivalents of catalyst, this specific substrate requires a modified stoichiometry and strict temperature control to preserve the 2-methoxy group while leveraging the electron-withdrawing activation provided by the 3,5-difluoro motif.

Critical Reactivity Profile
FeatureElectronic EffectExperimental Consequence
Acyl Chloride Electrophilic CenterHighly reactive; moisture sensitive.
2-Methoxy Group

-Inductive (-I),

-Donating (+M)
Critical: Acts as a Lewis base, coordinating to the catalyst (e.g., AlCl

). This requires >2.0 equivalents of Lewis acid to maintain catalytic turnover. Risk of conversion to 2-hydroxy derivative via AlCl

-mediated cleavage.
3,5-Difluoro Strong

-Inductive (-I)
Increases electrophilicity of the acylium ion, accelerating the reaction rate compared to non-fluorinated analogs.

Mechanistic Insight & Catalyst Selection

The success of this reaction hinges on managing the coordination equilibrium. In a standard FC acylation, the Lewis Acid (LA) binds to the acyl chloride chlorine and oxygen. Here, the ortho-methoxy oxygen acts as a "catalyst sink," forming a stable 5-membered chelate with the metal center.

Mechanism Diagram (DOT)

The following diagram illustrates the formation of the active acylium species and the competing chelation pathway that necessitates excess catalyst.

FC_Mechanism Substrate 3,5-Difluoro-2-methoxybenzoyl Chloride Chelate Inactive Chelate Complex (LA sequestered by OMe) Substrate->Chelate + 1.0 eq AlCl3 (Fast, Irreversible at low temp) Acylium Active Acylium Ion (Electrophile) Substrate->Acylium + Excess AlCl3 (Activation) AlCl3 AlCl3 (Lewis Acid) AlCl3->Chelate AlCl3->Acylium Intermediate Sigma Complex Acylium->Intermediate + Arene Arene Arene Nucleophile (Ar-H) Product Aryl Ketone Product Intermediate->Product - H+

Caption: Kinetic competition between inactive chelate formation (requires 1 eq LA) and active acylium generation (requires excess LA).

Optimized Experimental Protocol

Reagents & Stoichiometry

Standard 1:1 ratios will fail due to the "Methoxy Tax" (sequestration).

ReagentEquiv.[1][2][3][4]RoleNotes
Acyl Chloride 1.0ElectrophileSynthesized fresh or stored under N

.
Arene Substrate 1.1 - 1.2NucleophileSlight excess ensures complete consumption of the acyl chloride.
AlCl

2.2 - 2.5 CatalystCrucial: 1 eq binds OMe, 1+ eq activates COCl. Anhydrous grade only.
DCM Solvent0.2 - 0.5 MAnhydrous (distilled over CaH

or molecular sieves).

Alternative Catalyst: If demethylation (loss of methyl group) is observed with AlCl


, switch to SnCl

(Tin(IV) chloride)
or TiCl

. These are milder oxophilic Lewis acids that are less prone to ether cleavage but may require slightly longer reaction times.
Step-by-Step Procedure

Step 1: Apparatus Setup

  • Oven-dry a 2-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel.

  • Assemble under a positive pressure of Nitrogen or Argon.

  • Connect the outlet to a caustic scrubber (NaOH solution) to neutralize HCl gas evolved during the reaction.

Step 2: Catalyst Suspension (The "Inverse Addition" Method) Note: Adding the acyl chloride to the catalyst is preferred to maintain a high local concentration of Lewis Acid.

  • Charge the RBF with AlCl

    
     (2.2 equiv)  and anhydrous DCM (Dichloromethane) .
    
  • Cool the suspension to 0°C using an ice/water bath.

Step 3: Acyl Chloride Addition

  • Dissolve This compound (1.0 equiv) in a minimal amount of DCM.

  • Add this solution dropwise to the AlCl

    
     suspension over 15–20 minutes.
    
  • Observation: The mixture may turn yellow or orange, indicating the formation of the acylium complex.

  • Stir at 0°C for 15 minutes to ensure complete complexation.

Step 4: Arene Addition & Reaction

  • Dissolve the Arene (1.1 equiv) in DCM.

  • Add the arene solution dropwise to the reaction mixture at 0°C.

    • Caution: Exothermic reaction. Monitor internal temperature; do not exceed 5°C during addition.

  • Allow the reaction to warm slowly to Room Temperature (20–25°C) .

  • Monitor: Check progress via TLC or HPLC after 2 hours.

    • Stop Condition: If starting material remains after 4 hours, do not heat to reflux without verifying stability. Heat promotes demethylation. If sluggish, stir overnight at RT.

Step 5: Quench & Workup

  • Cool the mixture back to 0°C.

  • Quench: Slowly pour the reaction mixture into a beaker containing Ice + 1M HCl (aq) .

    • Why: Acidic quench breaks the strong Aluminum-Product complex and prevents precipitation of aluminum salts.

  • Stir vigorously until both phases are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Wash: Wash combined organics with water, then Brine.

  • Dry: Dry over anhydrous MgSO

    
     or Na
    
    
    
    SO
    
    
    .
  • Concentrate: Evaporate solvent under reduced pressure to yield the crude aryl ketone.

Troubleshooting & Optimization Matrix

SymptomDiagnosisCorrective Action
Product contains -OH instead of -OMe Demethylation The Lewis acid attacked the ether. 1. Lower reaction temp (keep at 0°C). 2. Switch catalyst to SnCl

or ZnCl

. 3. Reduce reaction time.
Low Yield / No Reaction Catalyst Poisoning The methoxy group sequestered all the AlCl

. 1. Increase AlCl

to 3.0 equivalents . 2. Ensure reagents are strictly anhydrous (water destroys AlCl

).
Regioisomer Mixture Substrate Control The 3,5-difluoro-2-methoxybenzoyl group is bulky. 1. Use a less polar solvent (e.g., 1,2-Dichloroethane) to tighten the ion pair, increasing steric demand and para-selectivity on the arene.
Defluorination Halogen Exchange Rare, but possible at high heat. 1. Avoid temperatures >40°C. 2. Avoid prolonged contact with AlCl

after reaction completion.

References

  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1963. (Foundational text on stoichiometry and Lewis acid selection).
  • Effenberger, F. "The Mechanism of the Friedel-Crafts Acylation." Angewandte Chemie International Edition, 2002 , 41(10), 1699-1700. Link

  • Kissel, W. S., et al. "Synthesis of a Novel Class of P38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry, 2010 , 53(8), 3396-3411. (Demonstrates acylation conditions for electron-rich benzoyl chlorides). Link

  • Yamato, T., et al. "Lewis Acid-Catalyzed Selective Demethylation of Methoxybenzenes." Journal of Chemical Research, 2008, 2008(10), 557-560.

    
    ). Link
    

Sources

preparation of pharmaceutical intermediates from 3,5-Difluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3,5-Difluoro-2-methoxybenzoyl Chloride in Medicinal Chemistry

Abstract

This technical guide outlines the strategic application of This compound as a high-value building block in the synthesis of next-generation pharmaceutical intermediates.[1] Unlike its more common para-methoxy analogs, this ortho-methoxy derivative offers unique steric and electronic properties critical for optimizing ligand-protein binding interactions in kinase inhibitors and fluoroquinolone antibiotics.[1] This document provides validated protocols for amidation and acylation, mechanistic insights into the "ortho-effect," and strict safety guidelines for handling fluorinated acyl chlorides.

Chemical Profile & Strategic Value

The incorporation of fluorine into drug scaffolds is a standard practice for improving metabolic stability and lipophilicity. However, the specific substitution pattern of This compound offers distinct advantages:

  • The "Ortho-Effect" (2-Methoxy): The methoxy group at the ortho position (C2) introduces significant steric bulk near the carbonyl center.[1] In amide coupling, this can restrict conformational freedom (atropisomerism), potentially locking the resulting pharmacophore into a bioactive conformation.

  • Fluorine Positioning (C3, C5): The two fluorine atoms withdraw electron density from the ring, increasing the electrophilicity of the carbonyl carbon compared to non-fluorinated anisoyl chlorides. This makes the compound highly reactive toward nucleophiles but also susceptible to rapid hydrolysis.

  • Metabolic Blocking: The C3/C5 fluorine substitution blocks common metabolic "soft spots" on the phenyl ring, extending the half-life of the final drug candidate.

PropertySpecification
CAS Number 886498-80-2
Molecular Formula C₈H₅ClF₂O₂
Molecular Weight 206.57 g/mol
Appearance Colorless to pale yellow liquid (or low-melting solid)
Key Reactivity Nucleophilic Acyl Substitution (Amidation, Esterification)
Storage Inert atmosphere (Ar/N₂), < 4°C, Moisture-sensitive

Critical Application Pathways

This building block is primarily utilized in two reaction classes:

  • Amide Coupling: To generate N-(heteroaryl)-benzamides, a common scaffold in kinase inhibitors (e.g., targeting EGFR, FGFR).

  • Friedel-Crafts Acylation: To synthesize fluorinated benzophenones or chalcones.[1]

Workflow Visualization

SynthesisWorkflow cluster_safety Safety Critical Start 3,5-Difluoro-2-methoxybenzoyl Chloride Process1 Nu- Acyl Substitution (Schotten-Baumann) Start->Process1 Process2 Friedel-Crafts Acylation Start->Process2 Hydrolysis Hydrolysis Risk: Releases HCl + HF (trace) Start->Hydrolysis Reactant1 + Heterocyclic Amine (Base/Solvent) Reactant1->Process1 Reactant2 + Electron-Rich Arene (Lewis Acid) Reactant2->Process2 Inter1 Amide Intermediate (Kinase Inhibitor Core) Inter2 Diaryl Ketone (Photoinitiator/Drug Scaffold) Process1->Inter1 High Yield (>85%) Process2->Inter2 Regioselective

Figure 1: Divergent synthetic pathways for this compound.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Heteroaryl Benzamides (Kinase Inhibitor Scaffold)

Rationale: This protocol uses anhydrous conditions to prevent hydrolysis of the acid chloride. A weak organic base (pyridine or TEA) is used to scavenge the HCl byproduct.

Reagents:

  • This compound (1.0 equiv)[1]

  • Heterocyclic Amine (e.g., 3-aminopyridine or aniline derivative) (1.0 - 1.1 equiv)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)[1]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂).

  • Solubilization: Dissolve the amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (10 mL per gram of amine). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve this compound (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15-20 minutes.

    • Note: The dropwise addition controls the exotherm and prevents di-acylation side products.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor via TLC or LC-MS (look for disappearance of amine; acid chloride will hydrolyze on TLC plate to the acid).[1]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract the organic layer and wash sequentially with:

      • 1M HCl (to remove unreacted amine/pyridine).

      • Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation Criteria:

  • ¹H NMR: Look for the disappearance of the NH₂ signal and the downfield shift of the amide NH (typically 8.0–10.0 ppm). The methoxy singlet should appear around 3.8–4.0 ppm.

  • Yield: Expected range 85–95%.

Protocol B: Friedel-Crafts Acylation (Ketone Synthesis)

Rationale: Used when a carbon-carbon bond is required.[1] The electron-withdrawing fluorines on the acid chloride deactivate it slightly compared to methoxybenzoyl chloride, requiring a strong Lewis acid.

Reagents:

  • This compound (1.0 equiv)[1]

  • Arene substrate (e.g., Toluene, Anisole) (1.1 equiv)

  • Aluminum Chloride (AlCl₃) (1.2 equiv)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane[1]

Methodology:

  • Suspend AlCl₃ in dry DCM at 0°C under N₂.

  • Add the acid chloride dropwise. Stir for 15 min to form the acylium ion complex.

  • Add the arene substrate dropwise.

  • Stir at 0°C for 1 hour, then reflux (40°C) if conversion is slow.

  • Critical Quench: Pour the reaction mixture slowly onto crushed ice/HCl. Caution: Highly exothermic.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Wet solvents or atmospheric moisture.[1]Use freshly distilled DCM/THF. Keep system under N₂ positive pressure.
Slow Reaction Rate Steric hindrance from 2-OMe group.[1]Switch solvent to THF (better solubility) or heat to reflux (40-60°C).[1] Add DMAP (5 mol%) as a nucleophilic catalyst.
Impurity Formation "Bis-acylation" of amine.[1]Ensure strict 1:1 stoichiometry and slow addition of the acid chloride at 0°C.

Safety & Handling (E-E-A-T Compliance)

Hazard Identification:

  • Corrosive: Causes severe skin burns and eye damage (H314).

  • Hydrolysis Hazard: Reacts with water to release Hydrochloric Acid (HCl) and potentially trace Hydrofluoric Acid (HF) if extreme degradation occurs (though the C-F bond is generally stable, thermal decomposition can release fluorides).

Personal Protective Equipment (PPE):

  • Mandatory: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat.

  • Respiratory: Handle only in a functioning chemical fume hood.

Spill Management:

  • Evacuate the immediate area.

  • Absorb with dry sand or vermiculite (Do NOT use water).

  • Neutralize the waste with a dilute sodium bicarbonate solution in a controlled waste container, not on the floor.

References

  • ChemicalBook. (2023). This compound - CAS 886498-80-2 Properties and Suppliers.[1][2][3]Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 145600, 3,5-Difluorobenzoyl chloride (Analogous Reactivity Data).Link[1]

  • Fisher Scientific. (2023). Safety Data Sheet: 3-Fluoro-4-methoxybenzoyl chloride (Structural Analog Safety).[1]Link[1]

  • ResearchGate. (2017). Synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic acid as a key intermediate for Moxifloxacin impurities.[1][4]Link

  • Google Patents. (2013). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.[1]Link[1]

Sources

Application Notes & Protocols: Esterification Reactions Involving 3,5-Difluoro-2-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the principles and practices of esterification utilizing 3,5-Difluoro-2-methoxybenzoyl chloride. Tailored for researchers, medicinal chemists, and professionals in drug development, these notes detail the underlying chemical principles, offer step-by-step experimental protocols, and provide practical guidance on safety, optimization, and troubleshooting. The unique electronic properties of this compound, stemming from its substituted aromatic ring, make it a valuable reagent in the synthesis of specialized esters, particularly in the fields of pharmaceuticals and materials science.[1][2][3]

Introduction: Understanding the Reagent

This compound is an aromatic acyl chloride characterized by a benzene ring substituted with two electron-withdrawing fluorine atoms and an electron-donating methoxy group.[2] This specific substitution pattern significantly influences the reactivity of the acyl chloride functional group. The fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This increased reactivity allows for efficient esterification, often under mild conditions.[4]

The resulting esters are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the difluoro-methoxy-substituted phenyl moiety. These can include altered bioavailability, metabolic stability, and liquid crystalline properties.[1][3][5]

Key Properties of this compound:

PropertyValue
Molecular Formula C₈H₅ClF₂O₂
Appearance Colorless to pale yellow liquid
Reactivity Reacts with water and other nucleophiles.[2]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, THF, Toluene).[2]

The Chemistry of Esterification with Acyl Chlorides

The reaction of an alcohol or phenol with an acyl chloride, such as this compound, is a classic example of nucleophilic acyl substitution.[6] This method is generally more efficient and versatile than the acid-catalyzed Fischer esterification for several reasons:

  • Irreversibility: The reaction is essentially irreversible because the chloride ion is an excellent leaving group, and the hydrogen chloride (HCl) byproduct is typically removed from the reaction equilibrium, for instance by reaction with a base.[7]

  • High Reactivity: Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, allowing for faster reactions and milder conditions.[4][8]

  • Broad Substrate Scope: This method is effective for a wide range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols.[8]

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[9][10]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base present in the reaction mixture then deprotonates the resulting oxonium ion to yield the final ester product and the protonated base.[9][10]

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocols

General Protocol for the Esterification of a Primary Alcohol

This protocol describes a general procedure for the esterification of a primary alcohol with this compound.

Materials and Reagents:

  • This compound

  • Primary alcohol (e.g., ethanol, benzyl alcohol)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[11]

  • Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[12]

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous DCM (or THF) (to make a ~0.1 M solution). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes. The use of a base is crucial to neutralize the HCl generated during the reaction.[11]

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acyl chloride and acidic byproducts), water, and brine.[13]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.[1] Alternatively, distillation or recrystallization may be suitable for certain products.[1][13]

Protocol Variations and Optimization

The general protocol can be adapted for different substrates. The following table provides suggested modifications for various types of alcohols.

Substrate TypeRecommended BaseCatalyst (Optional)Reaction ConditionsNotes
Primary Alcohols Triethylamine, Pyridine-0 °C to room temperatureGenerally fast and high-yielding.
Secondary Alcohols Triethylamine, Pyridine4-DMAP (0.1 eq)[14]Room temperature to 40 °CReactions may be slower due to steric hindrance. The addition of a catalytic amount of 4-DMAP can accelerate the reaction.[14]
Tertiary Alcohols Pyridine4-DMAP (0.1 eq)40 °C to refluxReactions are often sluggish. Higher temperatures and a catalyst are typically required.
Phenols Pyridine, Triethylamine4-DMAP (0.1 eq)Room temperature to 50 °CPhenols are less nucleophilic than alcohols. The use of a stronger base or a catalyst is recommended.

digraph "Experimental_Workflow" {
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edge [penwidth=1.5, color="#4285F4"];
// Nodes
start [label="Start"];
setup [label="Reaction Setup:\nAlcohol, Solvent, Base in Flask\n(0 °C, Inert Atmosphere)"];
add_acyl [label="Add 3,5-Difluoro-2-methoxybenzoyl\nchloride solution dropwise"];
react [label="Stir at Room Temperature\n(Monitor by TLC)"];
workup [label="Aqueous Work-up:\nQuench, Wash with NaHCO₃,\nWater, and Brine"];
dry [label="Dry organic layer (MgSO₄)\nand concentrate"];
purify [label="Purification:\nColumn Chromatography,\nDistillation, or Recrystallization"];
product [label="Pure Ester Product"];
end [label="End"];

// Edges
start -> setup;
setup -> add_acyl;
add_acyl -> react;
react -> workup;
workup -> dry;
dry -> purify;
purify -> product;
product -> end;

}

Caption: General experimental workflow for esterification.

Safety and Handling

4.1. Hazard Identification

  • This compound: This compound is corrosive and a lachrymator. It causes severe skin burns and eye damage.[15] It is also moisture-sensitive and will react with water to produce HCl gas.[15][16]

  • Triethylamine/Pyridine: These bases are flammable, toxic, and corrosive.

  • Dichloromethane: This solvent is a suspected carcinogen.

  • Hydrogen Chloride (HCl): Generated as a byproduct, HCl is a corrosive and toxic gas.

4.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood.[17][18]

4.3. Handling and Storage

  • Handle this compound under an inert atmosphere to prevent hydrolysis.[19]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[15][18]

  • Keep the container tightly sealed.

4.4. Emergency Procedures

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[17][20]

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17][20]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17][20]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive reagents (hydrolyzed acyl chloride).- Insufficiently dried glassware or solvent.- Reaction temperature too low.- Use fresh or newly opened this compound.- Ensure all glassware is flame-dried and use anhydrous solvents.- Increase the reaction temperature or allow for a longer reaction time.
Formation of multiple byproducts - Reaction temperature too high.- Presence of impurities in starting materials.- Run the reaction at a lower temperature.- Purify starting materials before use.
Difficult purification - Incomplete reaction.- Similar polarity of product and starting materials.- Ensure the reaction has gone to completion using TLC.- Optimize the solvent system for column chromatography; consider alternative purification methods like distillation or recrystallization.[13]

Applications of Synthesized Esters

Esters derived from this compound are valuable intermediates in several fields:

  • Pharmaceuticals: The unique electronic and steric properties of the difluoro-methoxy-benzoyl moiety can be exploited to modulate the pharmacological properties of bioactive molecules, such as improving cell permeability or metabolic stability.[1][5]

  • Agrochemicals: Similar to pharmaceuticals, these esters can be used to develop new pesticides and herbicides with enhanced efficacy.

  • Materials Science: The rigid, substituted aromatic core can be incorporated into polymers and liquid crystals, influencing their physical and optical properties.[3]

References

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
  • Chemguide. (n.d.).
  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level.
  • IISTE.org. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
  • ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?
  • Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis.
  • Science Ready. (n.d.).
  • TCI Chemicals. (2025, July 7).
  • ResearchGate. (2013, November 27).
  • TCI Chemicals. (n.d.).
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • Thermo Fisher Scientific. (2025, October 16).
  • Chemguide. (n.d.).
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • AK Scientific, Inc. (n.d.).
  • Thermo Fisher Scientific. (2010, May 14).
  • Lab5 procedure esterific
  • Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. (2021, February 13). YouTube.
  • Thermo Fisher Scientific. (2025, September 14).
  • CymitQuimica. (n.d.). CAS 129714-97-2: 3,5-Difluorobenzoyl chloride.
  • Cole-Parmer. (2005, October 3).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Fluorosubstituted Three Ring Esters and Their Dielectric Properties | Request PDF.
  • PMC. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • Research Trend. (2023, May 15).
  • Benchchem. (n.d.). 3,4,5-Trihydroxybenzoyl chloride in the synthesis of bioactive esters.
  • MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.

Sources

solvent selection for reactions with 3,5-Difluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for Reactions with 3,5-Difluoro-2-methoxybenzoyl Chloride

Executive Summary

This compound is a highly reactive, electron-deficient electrophile commonly used in the synthesis of kinase inhibitors and quinolone antibiotics. Its reactivity is governed by the competing electronic effects of the electron-withdrawing fluorine atoms (increasing carbonyl electrophilicity) and the electron-donating, sterically demanding ortho-methoxy group.

Successful utilization requires a solvent system that balances solubility , inertness , and polarity to facilitate nucleophilic attack while suppressing hydrolysis and side reactions (such as Vilsmeier-type formylation). This guide provides a validated solvent selection matrix and a standardized protocol for amidation, the most common application of this intermediate.

Molecular Analysis & Solvent Implications

To select the correct solvent, one must understand the specific electronic environment of the substrate:

  • Acyl Chloride (-COCl): The primary reactive center.[1] Highly susceptible to hydrolysis.[1] Requires anhydrous conditions.[1][2]

  • 3,5-Difluoro Substitution: Strongly electron-withdrawing (inductive effect).[1] This makes the carbonyl carbon more electrophilic than unsubstituted benzoyl chloride, increasing reaction rates but also sensitivity to moisture.

  • 2-Methoxy Group (Ortho):

    • Sterics: Provides bulk near the reaction center, potentially hindering the approach of bulky nucleophiles.

    • Electronics: The oxygen lone pair can donate electron density via resonance, slightly tempering the activation provided by the fluorines.

    • Solubility: Increases lipophilicity, making the compound highly soluble in chlorinated and aromatic solvents.

Solvent Selection Matrix

The following table categorizes solvents based on compatibility with this compound for nucleophilic acyl substitution reactions (e.g., amidation, esterification).

Solvent ClassSpecific SolventRatingTechnical Rationale
Chlorinated Dichloromethane (DCM) Preferred Excellent solubility; low boiling point allows easy removal; inert to acid chlorides.[1] Ideal for reactions at 0°C–25°C.
Ethers THF (Anhydrous) Preferred Good solubility for both substrate and polar nucleophiles.[1] Must be strictly anhydrous to prevent hydrolysis.[1]
Ethers 2-MeTHF Recommended A "greener" alternative to THF with higher stability and easier phase separation during workup.[1]
Aromatics Toluene Recommended Excellent for reactions requiring elevated temperatures (>40°C).[1] Non-polar nature may require phase-transfer catalysts for ionic nucleophiles.[1]
Esters Ethyl Acetate (EtOAc) Conditional Useful for scale-up due to safety.[1] Caution: Nucleophilic amines can attack EtOAc (transamidation) if the reaction with the acid chloride is slow.
Polar Aprotic Acetonitrile (MeCN) Conditional Good for Schotten-Baumann conditions (biphasic).[1] Ensure MeCN is dry to prevent hydrolysis.[1]
Amides DMF / DMAc FORBIDDEN High Risk. DMF can react with acid chlorides to form Vilsmeier reagents (dimethyliminium salts), leading to impurities.[1]
Sulfoxides DMSO FORBIDDEN Safety Hazard. DMSO reacts violently with acyl halides (Pummerer-type rearrangement/decomposition).[1] Risk of explosion.[1][3]
Protic Alcohols / Water FORBIDDEN Immediate solvolysis (alcoholysis/hydrolysis) destroys the reagent.[1] Only used if the intent is to make the ester/acid.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for selecting the optimal solvent system and reaction conditions.

SolventSelection Start Start: this compound Nucleophile Identify Nucleophile Start->Nucleophile Solubility Is Nucleophile Soluble in DCM/Toluene? Nucleophile->Solubility TempReq Reaction Temperature Required? Solubility->TempReq Yes THF Select THF or 2-MeTHF (Solubilizes polar amines) Solubility->THF No (Need Polar Aprotic) DCM Select Dichloromethane (DCM) (0°C to 25°C) TempReq->DCM Low (<35°C) Toluene Select Toluene (For Reflux/High Temp) TempReq->Toluene High (>40°C) Warning STOP: Avoid DMF/DMSO (Side Reactions/Safety Risk) THF->Warning Check Compatibility

Figure 1: Decision tree for solvent selection based on nucleophile solubility and thermal requirements.

Detailed Protocol: Amidation Reaction

Objective: Synthesis of an amide via the reaction of this compound with a primary amine. Scale: 1.0 mmol (Adaptable to gram-scale).

Materials:
  • Substrate: this compound (1.0 equiv).[1]

  • Nucleophile: Primary Amine (1.1 equiv).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv).[1] Crucial for scavenging HCl.[1]

  • Solvent: Anhydrous Dichloromethane (DCM) (Concentration: 0.1 M – 0.2 M).[1]

  • Catalyst (Optional): DMAP (0.05 equiv) only if the amine is sterically hindered or unreactive.

Experimental Workflow:
  • Preparation:

    • Oven-dry a round-bottom flask and a magnetic stir bar. Cool under a stream of Nitrogen or Argon.[1]

    • Note: Moisture introduces hydrolysis impurities (3,5-difluoro-2-methoxybenzoic acid), which are difficult to separate from the amide product.

  • Dissolution (Nucleophile):

    • Charge the flask with the Amine (1.1 equiv) and Base (TEA, 1.5 equiv).

    • Add Anhydrous DCM (5 mL per mmol). Stir to dissolve.

    • Cool the mixture to 0°C using an ice-water bath.

    • Why 0°C? To control the exotherm and minimize potential side reactions (e.g., bis-acylation).

  • Addition of Electrophile:

    • Dissolve This compound (1.0 equiv) in a minimal amount of DCM (1-2 mL).[1]

    • Add this solution dropwise to the amine mixture over 5–10 minutes.

    • Observation: Fuming may occur (HCl release), immediately neutralized by the base.[1] A white precipitate (TEA[1]·HCl salts) will likely form.[1][4]

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature (20–25°C).

    • Stir for 1–3 hours.

    • Validation: Monitor by TLC (typically 30% EtOAc in Hexanes) or LC-MS.[1]

      • Target: Disappearance of the acid chloride (often converts to methyl ester in MeOH-quenched LCMS) and formation of the product peak.

  • Workup:

    • Quench with saturated NaHCO₃ solution (removes unreacted acid chloride as the salt).[1]

    • Extract the organic layer.[1] Wash with:

      • 1M HCl (to remove excess amine/base).[1]

      • Brine (saturated NaCl).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Process Diagram (Graphviz)

ReactionWorkflow Step1 1. Inert Setup (N2, Dry DCM) Step2 2. Dissolve Amine + Base (Cool to 0°C) Step1->Step2 Step3 3. Add Acid Chloride (Dropwise) Step2->Step3 Step4 4. Warm & Stir (1-3 Hours) Step3->Step4 Step5 5. Quench (NaHCO3) & Phase Separation Step4->Step5

Figure 2: Step-by-step experimental workflow for the amidation protocol.

Troubleshooting & Safety

  • Issue: Slow Reaction.

    • Cause: The ortho-methoxy group provides steric hindrance.[1]

    • Solution: Add 5 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1] Switch solvent to THF and reflux if necessary (ensure amine is stable).[1]

  • Issue: Hydrolysis (Formation of Benzoic Acid Impurity).

    • Cause: Wet solvent or high humidity.[1]

    • Solution: Use freshly distilled DCM or solvent from a molecular sieve drying column.[1] Keep the reaction under positive nitrogen pressure.

  • Safety Warning: DMSO/DMF Incompatibility.

    • Never mix this acid chloride with DMSO.[1] The reaction is exothermic and can lead to explosive decomposition [1].[1]

    • Avoid DMF as a solvent.[1] The acid chloride can react with DMF to form a dimethyliminium chloride salt (Vilsmeier reagent), consuming your starting material [2].

References

  • Purdue University. (2020).[1] Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions.[1][3] Chemical Safety Guidelines.[1] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 145600, 3,5-Difluorobenzoyl chloride.[1] (Analogous reactivity data). [Link]

  • Levin, D. (1997).[1] Potential Hazards of the Scale-Up of Reactions Involving Acid Chlorides and DMF. Organic Process Research & Development.[1][3] [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of 3,5-Difluoro-2-methoxybenzoyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Synthesis & Handling Guide

Introduction: The Stability Paradox

You are working with 3,5-Difluoro-2-methoxybenzoyl chloride . This is not a standard benzoyl chloride.[1] The presence of two fluorine atoms (highly electronegative) on the aromatic ring significantly increases the electrophilicity of the carbonyl carbon, making it kinetically hyper-labile toward nucleophilic attack, particularly hydrolysis by atmospheric moisture [1].

While the ortho-methoxy group provides some resonance donation, the inductive withdrawal from the fluorine atoms (Hammett constants


, 

) dominates the reactivity profile [2]. This guide provides a "Zero-Water" protocol to ensure the integrity of this intermediate.

Module 1: Synthesis Phase (The Root Cause)

The Problem with Thionyl Chloride ( )

Standard protocols often suggest refluxing in thionyl chloride.[2] For this specific fluorinated substrate, this is suboptimal because:

  • Thermal Stress: High temperatures required for

    
     removal can degrade the ortho-methoxy group (potential demethylation).
    
  • HCl Trapping:

    
     generates dissolved HCl, which is difficult to remove completely without aqueous washes (which are forbidden here).
    
The Solution: Vilsmeier-Haack Activation

We recommend the Oxalyl Chloride / DMF method. This proceeds at room temperature (or


C) and generates volatile byproducts (

,

) that are easily removed under vacuum, eliminating the need for thermal stress [3].
Optimized Protocol
  • Setup: Flame-dried 2-neck round-bottom flask,

    
     inlet, rubber septum.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (do not use ethers like THF if Lewis acids will be used in the next step).

  • Reagents:

    • 1.0 equiv 3,5-Difluoro-2-methoxybenzoic acid.

    • 1.2 equiv Oxalyl Chloride (added dropwise at

      
      C).
      
    • Catalyst: 2-3 drops of anhydrous DMF (Essential for forming the active Vilsmeier chloroiminium species).

  • Observation: Vigorous bubbling (

    
    ) indicates initiation. Stir at RT for 2 hours.
    
Diagram 1: Competitive Reaction Pathways

This diagram illustrates why the catalytic pathway is preferred over the thermal pathway and how hydrolysis competes.

ReactionPathways Acid Starting Acid (3,5-Difluoro-2-methoxy...) Int Vilsmeier Intermediate Acid->Int (COCl)₂, DMF (cat) 0°C -> RT Product Target Acid Chloride (Highly Electrophilic) Int->Product - CO, - CO₂, - HCl Hydrolysis Hydrolysis Product (Carboxylic Acid + HCl) Product->Hydrolysis Fast Reaction Water H₂O (Atmospheric/Solvent) Water->Hydrolysis

Caption: Figure 1. The catalytic synthesis pathway minimizes thermal degradation, but the product remains highly susceptible to rapid hydrolysis by trace water.

Module 2: Work-up & Isolation (The Danger Zone)

CRITICAL WARNING: Do NOT perform an aqueous workup (e.g.,


 wash). The rate of hydrolysis for electron-deficient benzoyl chlorides is orders of magnitude faster than unsubstituted benzoyl chloride. Contact with water will revert >50% of your material to the acid within seconds [4].
The "Dry-Chain" Protocol
StepActionScientific Rationale
1. Concentration Rotary evaporation at

C.
Removes bulk solvent and excess oxalyl chloride.
2. Azeotropic Drying Add anhydrous Toluene (2x volume) and re-evaporate. Repeat 2-3 times.Toluene forms a binary azeotrope with residual

and oxalyl chloride, carrying them out of the system.
3. Final Vacuum High vacuum (<1 mbar) for 1 hour.Ensures removal of DMF traces.
4. Analysis Derivatization Check: React a small aliquot with excess MeOH. Analyze the methyl ester by TLC/GC.Direct analysis of acid chlorides on reverse-phase HPLC (aqueous mobile phase) is impossible; it will show the acid peak.

Module 3: Storage & Handling

If you cannot use the acid chloride immediately, you must arrest the hydrolysis kinetics.

Storage Specifications
  • Container: Schlenk tube or vial with a Teflon-lined crimp cap. Parafilm is insufficient (it is permeable to water vapor over time).

  • Atmosphere: Argon (heavier than air, provides a better blanket than Nitrogen).

  • Temperature:

    
    C. Lowering temperature reduces the kinetic rate constant (
    
    
    
    ) of hydrolysis.
  • Desiccant: Store the secondary container inside a desiccator with active

    
     or indicating silica gel.
    
Diagram 2: The "Dry-Chain" Workflow

A logic flow for handling the material from reactor to storage.

DryChain Reactor Reaction Mixture (DCM/Oxalyl Chloride) Evap1 Rotary Evaporation (<40°C) Reactor->Evap1 Azeotrope Add Toluene & Re-evaporate (x3) Evap1->Azeotrope Remove HCl/COCl₂ Vac High Vacuum (Remove traces) Azeotrope->Vac QC QC: Quench with MeOH Check Methyl Ester Vac->QC Aliquot Storage Storage: -20°C Argon + Teflon Seal Vac->Storage Main Bulk

Caption: Figure 2. The "Dry-Chain" workflow ensures the acid chloride is never exposed to aqueous conditions or atmospheric moisture during isolation.

Troubleshooting & FAQs

Q1: My product turned into a white solid after sitting on the bench for 10 minutes. What happened?

  • Diagnosis: Hydrolysis. 3,5-difluoro-2-methoxybenzoic acid is a solid with a high melting point. The acid chloride likely reacted with atmospheric moisture.

  • Fix: You must handle the compound under a positive pressure of Nitrogen/Argon. If weighing is necessary, do it rapidly in a capped vessel or a glovebox.

Q2: Can I purify this acid chloride by column chromatography?

  • Answer: Generally, no . Silica gel contains bound water and surface hydroxyl groups (

    
    ) that will hydrolyze your compound.
    
  • Exception: If absolutely necessary, use a short plug of silica gel that has been flame-dried under vacuum and use non-polar, anhydrous eluents (e.g., Hexane/DCM). However, distillation (if the boiling point allows) or crystallization is preferred.

Q3: Why does my NMR show a broad peak around 10-13 ppm?

  • Diagnosis: That is the carboxylic acid proton (

    
    ). Your sample has hydrolyzed.
    
  • Verification: A pure acid chloride should show no protons in the 10-14 ppm region. Check

    
     NMR; the shift of the acid chloride will be distinct from the free acid.
    

Q4: I see a color change to yellow/orange during synthesis. Is this normal?

  • Answer: Yes. The Vilsmeier intermediate (chloroiminium salt) is often yellow. However, if it turns dark brown/black, you may be overheating the reaction or your DMF was not anhydrous.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General handling of acid-sensitive acylating agents).

  • Guthrie, J. P. (1991). Hydrolysis of esters and amides of p-nitrobenzoic acid. Journal of the American Chemical Society, 113(19), 7249–7255. (Demonstrates rapid hydrolysis kinetics of electron-deficient acyl species).

Sources

removing unreacted 3,5-Difluoro-2-methoxybenzoyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 3,5-Difluoro-2-methoxybenzoyl chloride in your reaction mixtures. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find robust troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments.

Introduction

This compound is a reactive acyl chloride commonly used in organic synthesis. Its electrophilic nature, enhanced by the fluorine substituents, makes it a valuable reagent for introducing the 3,5-difluoro-2-methoxybenzoyl moiety into molecules, often as a key step in the synthesis of pharmaceuticals and agrochemicals.[1] However, its high reactivity also means that any unreacted starting material must be effectively removed from the reaction mixture to ensure the purity of the final product. This guide provides detailed protocols and the scientific rationale behind them for the efficient removal of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

A1: Due to its reactive nature, residual this compound can lead to several downstream issues. It can react with subsequent reagents, solvents, or even the desired product, leading to impurities and reducing the overall yield and purity.[1] For pharmaceutical applications, complete removal is critical to meet stringent regulatory standards.

Q2: What is the primary and most straightforward method to remove this acyl chloride?

A2: The most common and direct method is quenching with a nucleophilic reagent. Acyl chlorides react readily with nucleophiles. Adding a simple nucleophile like water or an alcohol to the reaction mixture will convert the acyl chloride into its corresponding carboxylic acid or ester, which are generally easier to remove through extraction or chromatography.[2][3][4][5]

Q3: What happens when I "quench" the reaction?

A3: Quenching involves adding a reagent to neutralize any remaining reactive species. In the case of this compound, quenching with water will hydrolyze it to 3,5-difluoro-2-methoxybenzoic acid.[3][4][5] This carboxylic acid can then be easily removed by washing the organic layer with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), which will deprotonate the carboxylic acid, making it soluble in the aqueous phase.

Q4: Can I use an alcohol to quench the reaction? What are the advantages?

A4: Yes, quenching with an alcohol (e.g., methanol or ethanol) is an excellent alternative.[2] This will convert the acyl chloride into the corresponding ester. This can be advantageous if the resulting ester has significantly different polarity from your desired product, facilitating easier separation by column chromatography.

Q5: Are there other methods besides quenching and extraction?

A5: Yes, several other methods can be employed:

  • Solid-Phase Scavengers: These are polymer-supported reagents that react with and bind to the excess acyl chloride.[6][7] The resulting resin-bound species can then be simply filtered off, greatly simplifying the workup process.[7] Trisamine resins are particularly effective for this purpose.[6]

  • Chromatography: If the polarity difference between your product and the unreacted acyl chloride (or its quenched form) is sufficient, purification by column chromatography is a highly effective method.[8][9][10]

  • Distillation: If your product is thermally stable and has a significantly different boiling point from the acyl chloride, distillation under reduced pressure could be a viable option. However, this is less common for complex molecules.[11]

Troubleshooting Guides

This section provides detailed, step-by-step protocols for common scenarios encountered when trying to remove unreacted this compound.

Scenario 1: Standard Quenching and Extractive Workup

This is the most frequently used method and is suitable for most reaction scales.

Protocol: Aqueous Quench and Basic Extraction
  • Cool the Reaction Mixture: Before quenching, cool your reaction mixture in an ice bath (0 °C). The hydrolysis of acyl chlorides is exothermic and can be vigorous.[3]

  • Quench with Water: Slowly add deionized water to the cooled reaction mixture while stirring. You may observe the evolution of HCl gas, so this step must be performed in a well-ventilated fume hood.[12]

  • Dilute with an Organic Solvent: Once the quenching is complete (no more gas evolution), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer to a Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently at first, venting frequently to release any CO₂ gas that may form from the neutralization of HCl. Shake more vigorously and allow the layers to separate. Drain the aqueous layer.

  • Repeat Basic Wash: Repeat the wash with sodium bicarbonate solution to ensure all the 3,5-difluoro-2-methoxybenzoic acid has been removed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain your crude product.

Causality and Rationale

The aqueous quench converts the highly reactive acyl chloride into the less reactive carboxylic acid. The subsequent basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it from your desired product in the organic layer.

G cluster_0 Reaction Mixture cluster_1 Workup Process cluster_2 Final Product RM Reaction Mixture (Product + Unreacted Acyl Chloride) Quench 1. Quench with Water RM->Quench Hydrolyzes Acyl Chloride to Carboxylic Acid Extract 2. Add Organic Solvent & Basic Solution Quench->Extract Forms Water-Soluble Salt Separate 3. Separate Layers Extract->Separate Dry 4. Dry & Concentrate Separate->Dry Organic Layer Waste Aqueous Waste Separate->Waste Aqueous Layer (Contains Carboxylate Salt) Product Pure Product Dry->Product

Caption: Extractive workup workflow.

Scenario 2: Using a Solid-Phase Scavenger

This method is ideal for parallel synthesis or when a very clean and rapid workup is desired.

Protocol: Scavenging with a Polymer-Supported Amine
  • Choose the Right Scavenger: Polymer-supported trisamine or piperazine resins are excellent choices for scavenging acyl chlorides.[6]

  • Add the Scavenger Resin: After the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess acyl chloride).

  • Stir: Allow the mixture to stir at room temperature. The reaction time will depend on the specific resin and the concentration of the acyl chloride, but it is typically complete within a few hours.

  • Filter: Filter the reaction mixture to remove the resin.

  • Wash the Resin: Wash the collected resin with a small amount of the reaction solvent to recover any product that may have adhered to it.

  • Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.

Causality and Rationale

The nucleophilic groups on the solid support react with the electrophilic acyl chloride, covalently binding it to the polymer backbone. Since the scavenger is in a solid phase, it can be easily removed from the liquid phase containing the desired product by simple filtration. This avoids the need for aqueous extractions, which can be problematic for water-sensitive products.

Scenario 3: Purification by Column Chromatography

This is the method of choice when extractive methods are insufficient to achieve the desired level of purity.

Protocol: Silica Gel Column Chromatography
  • Quench the Reaction: Before attempting chromatography, it is still advisable to quench the unreacted acyl chloride with water or an alcohol as described in Scenario 1. This is because acyl chlorides can react with the silica gel.

  • Choose a Solvent System: Determine an appropriate solvent system (eluent) using thin-layer chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your desired product and the quenched acyl chloride (now a carboxylic acid or ester).

  • Prepare and Run the Column: Pack a chromatography column with silica gel and equilibrate it with your chosen eluent. Load your crude product onto the column and elute with the solvent system, collecting fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Causality and Rationale

Silica gel chromatography separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent). By choosing an appropriate eluent, you can exploit differences in polarity to achieve a high degree of separation between your product and any remaining impurities.

Method Comparison

MethodAdvantagesDisadvantagesBest For
Quenching & Extraction Simple, inexpensive, and scalable.May not be suitable for water-sensitive products; can sometimes lead to emulsions.[13]General purpose, large-scale reactions.
Solid-Phase Scavengers Very clean workup, avoids aqueous extractions, suitable for automation.[7]More expensive than simple quenching reagents, may require longer reaction times.High-throughput screening, parallel synthesis, and water-sensitive products.
Column Chromatography Can provide very high purity.Can be time-consuming and labor-intensive, requires larger volumes of solvent.Final purification step when high purity is essential.

Visualizing the Quenching Mechanism

The fundamental reaction for removing this compound is its reaction with a nucleophile. The diagram below illustrates the nucleophilic acyl substitution mechanism for the hydrolysis of the acyl chloride.

Caption: Hydrolysis of the acyl chloride.

References

  • ResearchGate. Chromatographic separation of benzoyl chloride derivatives of biogenic amines by Hafnia alvei NCIMB 11999 in HDB. Available at: [Link]

  • SIELC Technologies. Separation of Benzoyl chloride, 2-chloro- on Newcrom R1 HPLC column. Available at: [Link]

  • Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. Available at: [Link]

  • Google Patents. Method for purifying acid chlorides.
  • Supra Sciences. Solid-Supported Scavengers. Available at: [Link]

  • Journal of Liquid Chromatography & Related Technologies. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Available at: [Link]

  • ResearchGate. Acid Chloride/ chloroformate purification?. Available at: [Link]

  • Wipf Group, University of Pittsburgh. Strategies in organic synthesis. Available at: [Link]

  • LCGC International. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Available at: [Link]

  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]

  • Chemistry LibreTexts. Preparation of Acyl Chlorides. Available at: [Link]

  • chemrevise. Acyl Chlorides and Acid Anhydrides. Available at: [Link]

  • Organic Process Research & Development. Technical Notes - Removal of Reaction Solvent by Extractive Workup. Available at: [Link]

  • Organic Syntheses. acetyl chloride. Available at: [Link]

  • ACS Publications. Carboxyl-Functional Ionic Liquids as Scavengers: Case Studies on Benzyl Chloride, Amines, and Methanesulfonyl Chloride. Available at: [Link]

  • Chemistry LibreTexts. Acid Halide Chemistry. Available at: [Link]

  • ResearchGate. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Available at: [Link]

  • KGROUP. Quenching Reactive Substances. Available at: [Link]

  • Not Voodoo. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Cheméo. Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2). Available at: [Link]

  • University of York. Theory of Aqueous Workup. Available at: [Link]

  • Chemistry LibreTexts. Reaction Work-Ups. Available at: [Link]

  • PubChem. 3,5-Difluorobenzoyl chloride. Available at: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Water. Available at: [Link]

  • Chemguide. acyl chlorides and water, alcohols or phenol. Available at: [Link]

  • PubChem. 3-Fluoro-4-methoxybenzoyl chloride. Available at: [Link]

  • Google Patents. Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof.
  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Available at: [Link]

  • Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Available at: [Link]

  • Amanote Research. (PDF) Hydrolysis of 3',5'-Dioctanoyl-5-F. Available at: [Link]

  • MDPI. Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Amide Couplings with 3,5-Difluoro-2-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Reactivity of Sterically Hindered/Electronically Deactivated Benzoyl Chlorides Reagent Focus: 3,5-Difluoro-2-methoxybenzoyl chloride (CAS: 501701-43-5) Target Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Perfect Storm" of Low Reactivity

If you are experiencing low yields or stalled reactions with This compound , you are likely battling a specific interplay of steric and electronic effects.

While the fluorine atoms at positions 3 and 5 are electron-withdrawing (inductively increasing electrophilicity), the 2-methoxy group exerts a dominant deactivating effect through two mechanisms:

  • Ortho-Steric Hindrance: The methoxy group physically blocks the trajectory of the incoming nucleophile (aniline).

  • Resonance Donation: The oxygen lone pair donates electron density into the ring and, by proximity, stabilizes the carbonyl carbon, making it less electrophilic than a standard benzoyl chloride.

When coupled with an electron-deficient aniline (common in drug discovery), the reaction kinetics slow dramatically, allowing competitive hydrolysis (formation of the unreactive benzoic acid) to dominate.

Diagnostic Workflow

Before altering conditions, diagnose the root cause of failure using this decision tree.

DiagnosticTree Start Start: Reaction Stalled/Low Yield CheckQC Step 1: Check Acid Chloride Quality (1H NMR / TLC) Start->CheckQC IsAcid Is it Hydrolyzed? (Acid peak visible?) CheckQC->IsAcid Hydrolyzed CAUSE: Reagent Hydrolysis Action: Recrystallize or Regenerate with SOCl2 IsAcid->Hydrolyzed Yes Intact Reagent is Good IsAcid->Intact No CheckAniline Step 2: Evaluate Aniline Intact->CheckAniline IsEWG Does Aniline have EWG? (CN, NO2, F) CheckAniline->IsEWG YesEWG CAUSE: Low Nucleophilicity Action: Add DMAP, Heat, or use NaHMDS IsEWG->YesEWG Yes NoEWG CAUSE: Steric Clash/HCl Inhibition Action: Switch to Pyridine solvent or Schotten-Baumann IsEWG->NoEWG No

Figure 1: Diagnostic logic for identifying failure modes in benzoyl chloride couplings.

Critical Troubleshooting Modules

Module A: Reagent Integrity (The "Silent Killer")

Issue: Acid chlorides are moisture-sensitive. This compound hydrolyzes to 3,5-difluoro-2-methoxybenzoic acid . Why it matters: The acid is inert to anilines under standard acid chloride coupling conditions (no coupling agent present). Validation Protocol:

  • Take a 5 mg aliquot of your acid chloride.

  • Dissolve in dry CDCl3.

  • Check 1H NMR: Look for the carboxylic acid proton (>11 ppm) or a shift in the methoxy peak.

    • Acid Chloride -OMe: Typically ~3.9–4.0 ppm.

    • Hydrolyzed Acid -OMe: Typically shifted upfield/downfield depending on solvent H-bonding.

  • Solution: If >10% acid is present, reflux in neat Thionyl Chloride (

    
    ) for 2 hours, then distill/evaporate to regenerate the chloride.
    
Module B: Catalysis Strategy (Overcoming the Ortho-Effect)

Issue: Standard bases (Et3N, DIPEA) act only as proton scavengers. They do not activate the carbonyl. Solution: Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1] Mechanism: DMAP attacks the hindered carbonyl to form a highly reactive N-acylpyridinium intermediate.[2] This intermediate is less sterically hindered and more electrophilic than the starting acid chloride, facilitating attack by the weak aniline nucleophile.

DMAPMechanism AcidCl Hindered Acid Chloride (Low Reactivity) Intermediate N-Acylpyridinium Salt (High Reactivity) AcidCl->Intermediate + DMAP (Fast) DMAP DMAP Catalyst DMAP->Intermediate Recycles Product Amide Product Intermediate->Product + Aniline (Fast Attack) Aniline Aniline Nucleophile Aniline->Product

Figure 2: DMAP acts as an acyl-transfer agent, bypassing the kinetic barrier of the ortho-methoxy group.

Module C: Protocol Optimization Matrix

Select the condition set matching your specific aniline type.

Aniline TypeElectronic StateRecommended ProtocolKey AdditiveTemperature
Standard Neutral/Weak EDG (e.g., Toluidine)Method A: DCM, Et3NNone0°C

RT
Deactivated Weak EWG (e.g., Chloroaniline)Method B: THF, PyridineDMAP (0.1 eq)50°C
Highly Deactivated Strong EWG (e.g., Nitroaniline)Method C: TolueneDMAP (1.0 eq)Reflux (110°C)
Sterically Hindered Ortho-substitutedMethod D: NaHMDS (Deprotonation)None-78°C

RT

Detailed Experimental Protocols

Method B: The "Gold Standard" for Sluggish Anilines

Use this when standard mixing at RT yields <50% conversion.

  • Preparation: Dry all glassware in an oven. Use anhydrous THF (Tetrahydrofuran).

  • Dissolution: Dissolve Aniline (1.0 equiv) and DMAP (0.1–0.2 equiv) in anhydrous THF under Nitrogen/Argon.

  • Base: Add Pyridine (1.5 equiv).[1] Note: Pyridine serves as both solvent/co-solvent and base, preventing HCl from protonating the aniline.

  • Addition: Dissolve This compound (1.1 equiv) in a minimal amount of THF. Add dropwise to the aniline mixture.

  • Reaction: Heat to 50–60°C for 4–12 hours.

  • Workup: Quench with saturated

    
     to hydrolyze excess acid chloride. Extract with EtOAc. Wash organic layer with 1M HCl (to remove Pyridine/DMAP) and Brine.
    
Method D: The "Nuclear Option" (Anion Method)

Use this for extremely unreactive anilines where thermal conditions fail or cause decomposition.

  • Deprotonation: Dissolve Aniline (1.0 equiv) in anhydrous THF. Cool to -78°C .

  • Base: Add NaHMDS or LiHMDS (1.1 equiv, 1M in THF) dropwise. Stir for 30 mins. This creates the highly nucleophilic anilide anion.

  • Acylation: Add This compound (1.1 equiv) dropwise.

  • Warm up: Allow to warm to RT naturally over 2 hours.

  • Quench: Quench carefully with saturated

    
    .
    

Frequently Asked Questions (FAQ)

Q: Can I use HATU/EDC instead of the acid chloride? A: Yes, and often this is preferred if the acid chloride is of dubious quality. If you have the parent acid (3,5-difluoro-2-methoxybenzoic acid), using HATU with DIPEA in DMF is a robust alternative. However, for extremely hindered systems, the acid chloride + DMAP route is often kinetically superior to HATU.

Q: My reaction turns black, and I see many spots on TLC. A: This indicates decomposition, likely due to high exotherm or instability of the aniline.

  • Fix: Switch to Method A (0°C addition) but add DMAP . Keep the temperature low. If using Method D (NaHMDS), ensure strictly anhydrous conditions.

Q: I see a new spot, but it's not the product. What is it? A: It is likely the N-acylpyridinium intermediate (if using pyridine) or a dimer . If you are using LCMS, check for Mass = [Acid Chloride - Cl + DMAP]. This means the intermediate formed but the aniline failed to attack it. Fix: Increase temperature or switch to Method D (Anion).

Q: Why is the 2-methoxy group so problematic compared to 2-Methyl? A: 2-Methyl is only steric. 2-Methoxy is steric AND electronic (resonance donor). The resonance donation into the ring reduces the positive charge character on the carbonyl carbon, making it "less hungry" for the aniline.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. Link

  • BenchChem Technical Repository. (2025). Hydrolysis of substituted benzoyl chlorides: Kinetics and Monitoring.Link

  • Scriven, E. F. (1983). 4-Dialkylaminopyridines: super acylation and alkylation catalysts. Chemical Society Reviews, 12(2), 129-161. Link

Sources

Technical Support Center: Purification of 3,5-Difluoro-2-methoxybenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DFMBC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Workup and Purification Protocols

Introduction: The Fluorine Challenge

Welcome to the Technical Support Center. You are likely working with 3,5-Difluoro-2-methoxybenzoyl chloride (DFMBC) to synthesize amide, ester, or ketone derivatives for a medicinal chemistry campaign.

This scaffold is deceptive. While it follows standard acid chloride chemistry, the 3,5-difluoro substitution pattern introduces unique physicochemical challenges:

  • Enhanced Lipophilicity: The fluorine atoms increase the partition coefficient (LogP), often making impurities "stick" to the organic layer during aqueous workups.

  • Electronic Activation: The electron-withdrawing nature of the fluorines makes the carbonyl carbon highly electrophilic, increasing susceptibility to hydrolysis (forming the carboxylic acid impurity) and nucleophilic aromatic substitution (

    
    ) side reactions.
    
  • Chelation Risks: The ortho-methoxy group can act as a hemilabile ligand with Lewis acids, potentially leading to unwanted demethylation.

This guide provides autonomous, self-validating protocols to navigate these issues.

Module 1: The "Sandwich" Extraction Protocol

User Issue: "I have a persistent impurity co-eluting with my product. NMR suggests it’s the hydrolyzed acid (3,5-difluoro-2-methoxybenzoic acid)."

Root Cause: The fluorinated acid byproduct has a lower pKa (approx. 3.2–3.5) than unsubstituted benzoic acid (4.[1]2) due to inductive electron withdrawal. Standard bicarbonate washes may be insufficient if the contact time is too short or the biphasic mixing is poor.

The Solution: Implement the pH-Switch "Sandwich" Extraction . This method exploits the acidity difference between your neutral product (amide/ester) and the acidic impurity.

Step-by-Step Protocol
  • Quench: Cool reaction to 0°C. Quench carefully with water to hydrolyze unreacted acid chloride.

  • Phase 1 (Acid Wash): Dilute with EtOAc or DCM. Wash with 1.0 M HCl .

    • Purpose: Removes unreacted amines (if making amides) and pyridine/triethylamine salts.

  • Phase 2 (The Critical Base Wash): Wash the organic layer 2x with Saturated Aqueous

    
     .
    
    • Expert Insight: Do not use NaOH. The electron-deficient ring makes the product susceptible to hydrolysis at high pH. Bicarbonate (pH ~8.5) is sufficient to deprotonate the fluorinated acid (pKa ~3.5) into the aqueous layer as a carboxylate salt.

  • Phase 3 (Brine & Dry): Wash with saturated brine. Dry over

    
     (preferred over 
    
    
    
    for fluorinated compounds to minimize surface adsorption).
Visualization: Extraction Logic Tree

WorkupLogic Start Crude Reaction Mixture Quench Quench (H2O, 0°C) Start->Quench OrgLayer1 Organic Layer (Product + Acid Impurity + Base) Quench->OrgLayer1 AcidWash Wash: 1M HCl OrgLayer1->AcidWash RemoveBase Aqueous Waste: Protonated Amines/Salts AcidWash->RemoveBase Extracts Bases BaseWash Wash: Sat. NaHCO3 (x2) AcidWash->BaseWash Organic Phase RemoveAcid Aqueous Waste: 3,5-difluoro-2-methoxybenzoate (Na salt) BaseWash->RemoveAcid Extracts Acids FinalOrg Final Organic Layer (Neutral Product) BaseWash->FinalOrg Organic Phase

Caption: Logical flow for the "Sandwich" extraction method to isolate neutral derivatives from acidic and basic impurities.

Module 2: Crystallization of Fluorinated Aromatics

User Issue: "My product is an oil that won't solidify, or it comes out as a sticky gum."

Root Cause: Fluorine atoms disrupt standard


-

stacking interactions. However, they introduce weak

and

interactions. Standard solvents (Ethanol) often fail because the high solubility of the fluorinated ring prevents nucleation.

The Solution: Use a Displacement Crystallization strategy. You must use a solvent system that balances the lipophilicity of the fluorine with the polarity of the amide/ester bond.

Solvent Screening Guide
Solvent SystemRatio (v/v)SuitabilityMechanism
EtOAc / Hexanes 1:4 to 1:10High Standard displacement. Dissolve in min. hot EtOAc, add Hexanes until cloudy.
IPA / Heptane 1:3Medium Good for amides. IPA provides H-bonding; Heptane forces precipitation.
Toluene / Pentane 1:5High Excellent for highly fluorinated derivatives. Toluene engages in

-stacking.
Methanol PureLow Avoid. Fluorinated benzamides are often too soluble in MeOH.
Protocol: The "Cloud Point" Method
  • Dissolve the crude oil in the minimum amount of "Good Solvent" (e.g., EtOAc or Toluene) at 50°C.

  • Add "Bad Solvent" (Hexane/Heptane) dropwise with stirring until a faint, persistent turbidity (cloudiness) appears.

  • Add one drop of "Good Solvent" to clear the solution.

  • Remove heat and wrap the flask in a towel to cool slowly to room temperature.

  • Troubleshooting: If it oils out, scratch the glass with a spatula or add a seed crystal.

Module 3: Chromatography Troubleshooting

User Issue: "On TLC, my product streaks or co-elutes with the starting material."

Root Cause:

  • Streaking: The amide nitrogen can interact with silanols on the silica gel.

  • Co-elution: The "Fluorous Effect" can make the product and the hydrolyzed acid behave similarly on standard silica.

The Solution: Modify the stationary phase interaction.

Recommended Mobile Phases
  • For Amides (Streaking): Add 1% Triethylamine (TEA) to your DCM/MeOH or Hexane/EtOAc system. This neutralizes the acidic sites on the silica.

  • For Esters (Close Spots): Switch to Toluene/Acetone (10:1) . Toluene interacts differently with the fluorinated ring compared to Hexanes, often improving separation resolution.

Module 4: Critical FAQ & Chemical Liabilities

Q1: I used Aluminum Chloride (


) for a Friedel-Crafts reaction, and my methoxy peak disappeared in NMR. What happened? 
A:  You likely caused O-demethylation .
  • Mechanism:[2] The 2-methoxy group and the carbonyl oxygen chelate the Aluminum. The chloride ion then attacks the methyl group (nucleophilic attack), cleaving it to form a phenol.

  • Fix: Use milder Lewis acids like

    
     or perform the reaction at lower temperatures (-78°C to 0°C).
    

Q2: I see a small impurity peak at -120 ppm in


 NMR. What is it? 
A:  This is likely a Nucleophilic Aromatic Substitution (

)
byproduct.
  • Mechanism:[2] If you used a strong nucleophile (like a primary amine) and heated the reaction, the nucleophile may have displaced one of the fluorine atoms (likely the 3-position, activated by the carbonyl).

  • Prevention:[2] Keep reaction temperatures below 40°C. Add the acid chloride to the amine (inverse addition) to keep the amine concentration relative to the acid chloride low initially.

Q3: Can I distill the acid chloride before use? A: Yes, but with extreme caution.

  • Data: Boiling point is estimated at 130-135°C @ 0.1 mmHg .

  • Warning: Do not distill at atmospheric pressure; the high heat required will cause decomposition.

Visualizing the Decision Matrix

Use this flow to determine the best purification path for your specific derivative.

PurificationMatrix Start Crude Product State StateCheck Solid or Oil? Start->StateCheck Oil Oil / Gum StateCheck->Oil Oil Solid Solid StateCheck->Solid Solid TLC Check TLC Purity Oil->TLC Flash Flash Chromatography (Silica + 1% TEA) TLC->Flash Complex Mixture Recryst Recrystallization (EtOAc/Hexane) TLC->Recryst Single Spot (Try seeding) Solid->Recryst

Caption: Decision matrix for selecting between crystallization and chromatography based on physical state and purity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71572, 4-Fluorobenzamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Occurrence of 3D isostructurality in fluorinated phenyl benzamidines. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acid Chloride workup protocols).

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as it is corrosive and a lachrymator.

Sources

controlling exotherms in 3,5-Difluoro-2-methoxybenzoyl chloride additions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Management & Exotherm Control in Acylation Reactions

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a specialized guide designed to help you safely navigate the scale-up and handling of 3,5-Difluoro-2-methoxybenzoyl chloride .

This acid chloride is not a standard reagent; the specific electronic push-pull of the 3,5-difluoro (electron-withdrawing) and 2-methoxy (sterically hindering, resonance donating) groups creates a unique thermal hazard profile. This guide prioritizes Process Safety and Impurity Control .

Part 1: The Thermodynamics (The "Why")
Q: Why is the exotherm for this specific acid chloride more unpredictable than standard benzoyl chloride?

A: You are dealing with a "Deceptive Induction" hazard. Standard benzoyl chloride reacts predictably. However, your molecule has two competing features:[1]

  • High Electrophilicity (Thermodynamic Potential): The fluorine atoms at positions 3 and 5 are strong electron-withdrawing groups (EWG). This makes the carbonyl carbon highly electrophilic, increasing the total potential energy release (

    
    ) upon nucleophilic attack.
    
  • Steric/Electronic Shielding (Kinetic Delay): The 2-methoxy group provides steric bulk near the reaction center. In cold conditions (often used to control exotherms), this can artificially suppress the initial rate of reaction.

The Danger: Operators often observe low heat generation initially, assume the reaction is sluggish, and increase the dosing rate. Once the accumulation limit is reached or the temperature drifts slightly up, the reaction overcomes the steric barrier, consuming the accumulated reagent in a violent, instantaneous exotherm (Thermal Runaway).

Q: What is the estimated heat of reaction?

A: While specific calorimetry (RC1) is required for your exact nucleophile, typical acylations with electron-deficient benzoyl chlorides range from -90 to -160 kJ/mol .

  • Rule of Thumb: A typical 1 M reaction can generating an adiabatic temperature rise (

    
    ) of >100°C if cooling fails.
    
Part 2: Operational Control (The "How")
Q: How do I calculate the Maximum Dosing Rate (MDR)?

A: You must operate in a Dosing Controlled regime, not a Reaction Controlled regime. Your cooling capacity (


) must always exceed the heat generation rate (

).

Use this logic to set your pump limits:

  • Determine Cooling Capacity: Measure the heat removal capability of your reactor at the target temperature (e.g., -10°C).

  • Calculate MDR:

    
    
    
Q: What solvents assist in thermal buffering?

A: Solvent choice is your primary heat sink. Avoid low-boiling solvents if the reaction is run near their boiling point unless you rely on reflux cooling (which is risky for this specific reagent due to potential decomposition).

SolventBoiling Point (°C)Heat Capacity (

, J/g·K)
SuitabilityNotes
Dichloromethane (DCM) 401.19High Risk Low

and low BP means rapid pressurization if exotherm spikes.
Toluene 1101.70Good High thermal mass; good solubility for benzoyl chlorides.
THF 661.75Moderate Good thermal properties, but can polymerize with strong Lewis acids.
2-MeTHF 801.83Excellent Higher boiling point than THF, better phase separation in workup.
Part 3: Troubleshooting & Emergency Response
Q: The temperature is spiking despite the jacket being at maximum cooling. What do I do?

A: Follow the "Stop-Circulate-Dilute" protocol immediately.

  • STOP Dosing: Cut the feed of the acid chloride immediately.

  • MAX Agitation: Increase stirrer speed to maximum (ensure no splashing if headspace is limited) to improve heat transfer coefficient (

    
    ).
    
  • Check Viscosity: If the mixture has thickened (slurry formation), heat transfer is failing.

  • Emergency Dilution: Add pre-chilled solvent if reactor volume permits. This adds thermal mass (

    
    ) to absorb the heat.
    
Q: My yield is low, and I see high levels of "dimer" impurities. Why?

A: This is a symptom of "Hot Spots" during addition.

  • Mechanism: If local concentration of the acid chloride is high and temperature is uncontrolled at the injection point, the product (an amide or ester) can attack a second molecule of acid chloride (especially with the activated 3,5-difluoro core), forming stable imide or anhydride dimers.

  • Solution: Improve mixing (higher Reynolds number) and use a sub-surface dip tube for addition to prevent reagent pooling on the surface.

Part 4: Visualizing the Safety Logic
Diagram 1: The Safe Dosing Control Loop

This diagram illustrates the mandatory feedback loop for handling reactive exotherms. The pump must be enslaved to the reactor temperature.

SafeDosingLoop TempProbe Reactor Temp Probe (RTD) Controller PLC / Control Unit (PID Logic) TempProbe->Controller T_process Pump Dosing Pump (Acid Chloride) Controller->Pump Interlock: Stop if T > T_max Cooling Jacket Cooling (Chiller) Controller->Cooling Adjust Flow Reactor Reactor Content (Nucleophile) Pump->Reactor Reagent Feed Reactor->TempProbe Feedback Cooling->Reactor Heat Removal

Caption: Automated feedback loop preventing thermal runaway by interlocking the dosing pump to the reactor temperature.

Diagram 2: Thermal Runaway Decision Tree

A logic flow for operators when observing temperature anomalies.

RunawayLogic Start Monitor T_process Check Is T > Setpoint + 5°C? Start->Check Check->Start No Stop STOP DOSING IMMEDIATELY Check->Stop Yes Analyze Check Agitation & Jacket Stop->Analyze Decision Is T rising > 1°C/min? Analyze->Decision Action2 EMERGENCY: Full Cooling + Diluent Decision->Action2 Yes (Runaway) Action3 Wait for T to stabilize Decision->Action3 No (Stabilizing) Action1 Resume Dosing at 50% Rate Action3->Action1 After 15 min stable

Caption: Operator decision tree for managing temperature excursions during acid chloride addition.

References
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 6: Reagents and Solvents).

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Section: Accumulation and Thermal Runaway).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: this compound. (Section 10: Stability and Reactivity).

  • Org. Process Res. Dev. (2002). Calorimetric Studies of Acylation Reactions. American Chemical Society. (General principles of acid chloride calorimetry).

Sources

optimizing temperature for 3,5-Difluoro-2-methoxybenzoyl chloride coupling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the temperature optimization strategies for coupling 3,5-Difluoro-2-methoxybenzoyl chloride (CAS: N/A for specific chloride, derived from Acid CAS 351494-84-1).

The presence of the electron-withdrawing fluorines (3,5-position) significantly increases electrophilicity, while the ortho-methoxy group (2-position) introduces both steric bulk and potential resonance donation. This "push-pull" electronic environment necessitates precise thermal control to balance reactivity against hydrolysis or side-reactions.

Part 1: The Thermodynamic & Kinetic Landscape

Before adjusting parameters, understand the chemical behavior driving the temperature requirements:

FeatureElectronic EffectKinetic ConsequenceThermal Implication
3,5-Difluoro Strong Inductive Withdrawal (-I)High Reactivity: The carbonyl carbon is highly electrophilic.Risk of Exotherm: Addition must be controlled (< 0°C) to prevent runaway side reactions.
2-Methoxy Resonance Donation (+R) & Steric BulkModulated Attack: The ortho-substituent hinders nucleophilic approach slightly.Completion Heat: Reaction may stall at 0°C; warming to 20–25°C is usually required for 100% conversion.
-COCl Good Leaving Group (Cl-)Fast Substitution: Rapid reaction with amines/alcohols.Moisture Sensitivity: High susceptibility to hydrolysis at elevated temperatures (>40°C).

Part 2: Standard Operating Procedure (SOP)

Baseline Protocol:

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 – 1.5 equiv).

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Workflow
  • Preparation (-10°C to 0°C): Dissolve the nucleophile (amine/alcohol) and base in the solvent. Cool the vessel using an ice/salt bath or cryo-cooler.

  • Addition (0°C): Dissolve this compound in a minimal amount of solvent. Add this solution dropwise over 15–30 minutes.

    • Why? This controls the exotherm and prevents localized "hot spots" where impurities form.

  • Equilibration (0°C → 23°C): Stir at 0°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to Room Temperature (RT) naturally.

  • Completion Check (RT): Stir at RT for 2–4 hours. Monitor via TLC/LC-MS.

Part 3: Visualization of Reaction Logic

ReactionLogic Start Start: Nucleophile + Base Cooling Cool to 0°C (Kinetic Control) Start->Cooling Prevent Exotherm Addition Add Acid Chloride (Dropwise) Cooling->Addition Minimize Side Rxns WarmUp Warm to 25°C (Thermodynamic Push) Addition->WarmUp Overcome Ortho-Sterics Check QC: LCMS/TLC WarmUp->Check Check->WarmUp Incomplete? Heat to 40°C

Figure 1: The standard thermal ramp ensures safety during the rapid initial phase and completion during the kinetically slower second phase.

Part 4: Troubleshooting & FAQs

Scenario A: "The reaction is incomplete, even after 4 hours at RT."

Diagnosis: The 2-methoxy group is likely providing enough steric hindrance to slow the attack of weaker nucleophiles (e.g., electron-deficient anilines).

  • Solution:

    • Do not add more acid chloride yet.

    • Increase temperature to 40°C (Reflux in DCM) or 60°C (THF) .

    • Critical: Ensure the system is strictly anhydrous. Heating accelerates hydrolysis (reaction with water) faster than the coupling reaction if moisture is present.

Scenario B: "I see a major impurity at +18 mass units (Hydrolysis)."

Diagnosis: The reaction temperature was likely too high during the addition phase, or the solvent was "wet." The 3,5-difluoro substitution makes this reagent strictly moisture-intolerant.

  • Solution:

    • Lower Addition Temp: Cool to -20°C or -78°C during addition.

    • Solvent Dryness: Ensure solvent water content is <50 ppm (Karl Fischer).

    • Reagent Check: Verify the acid chloride hasn't already hydrolyzed in the bottle. (Check via NMR: Look for the broad -COOH proton shift >10 ppm).

Scenario C: "My yield is low, and I see a 'dimer' or bis-acylated product."

Diagnosis: If your nucleophile has two reactive sites (e.g., a diamine or amino-alcohol), high temperatures favor non-selective acylation.

  • Solution:

    • Strict Cold: Maintain 0°C for the entire duration. Do not warm to RT.

    • Reverse Addition: Add the nucleophile to the acid chloride (inverse addition) to keep the acid chloride in excess locally? NO. For avoiding dimers, keep the nucleophile in excess relative to the chloride at the moment of reaction. Add the Acid Chloride (limiting reagent) slowly to the Nucleophile (excess).

Part 5: Advanced Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Incomplete Starting Material Remains Problem->Incomplete Impurity New Impurity Formed Problem->Impurity Steric Is Nucleophile Bulky/Weak? Incomplete->Steric Type Identify Impurity Mass Impurity->Type Heat Increase Temp to 40-50°C Steric->Heat Yes Time Extend Time at RT Steric->Time No Hydrolysis Mass +17/18 (Acid) Cause: Wet/Hot Type->Hydrolysis Acid Formed BisAcyl Mass +Reagent Cause: Runaway Rxn Type->BisAcyl Dimer Formed FixHydro Dry Solvents + Lower Temp (-20°C) Hydrolysis->FixHydro FixBis Slower Addition + Dilution BisAcyl->FixBis

Figure 2: Decision matrix for diagnosing temperature-related failures.

References

  • Acyl Chloride Reactivity: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley, 2007. (General principles of nucleophilic acyl substitution).
  • Fluorine Substituent Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Amide Coupling Optimization: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Handling Acid Chlorides: Sigma-Aldrich Technical Bulletin. Handling Moisture Sensitive Reagents. Link

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Interpretation of 3,5-Difluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3,5-Difluoro-2-methoxybenzoyl chloride, a substituted aromatic compound of interest in synthetic chemistry. By combining fundamental principles with a comparative analysis against structural analogues, we aim to equip scientists with the expertise to confidently interpret similar complex spectra.

Foundational Principles: Predicting the Spectrum

The structure of this compound presents a fascinating case for ¹H NMR analysis. The chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic interplay of three distinct substituents: a methoxy group (-OCH₃), two fluorine atoms (-F), and a benzoyl chloride group (-COCl).

  • Electronic Effects of Substituents:

    • Methoxy Group (-OCH₃): Located at the C2 position, this group is electron-donating through resonance but weakly electron-withdrawing inductively. Its net effect is to increase electron density (shield) on the aromatic ring, particularly at the ortho and para positions.

    • Fluorine Atoms (-F): At the C3 and C5 positions, these are highly electronegative and exert a strong electron-withdrawing inductive effect, which deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield).

    • Benzoyl Chloride Group (-COCl): This group is strongly electron-withdrawing through both induction and resonance, significantly deshielding the entire aromatic system.

Aromatic protons generally resonate in the 6.5-8.5 ppm range. Due to the cumulative deshielding effects of the fluorine and benzoyl chloride groups, the aromatic protons of our target molecule are expected to appear in the downfield portion of this region.

  • Spin-Spin Coupling with Fluorine: A critical feature of this spectrum is the coupling between protons and fluorine (¹⁹F), both of which have a nuclear spin of I = ½. This interaction, or J-coupling, provides invaluable structural information. The magnitude of the H-F coupling constant varies with the number of bonds separating the nuclei:

    • Ortho coupling (³JHF): Typically in the range of 6-10 Hz.

    • Meta coupling (⁴JHF): Smaller, around 1-3 Hz.

    • Para coupling (⁵JHF): The smallest, often 0-1 Hz.

Predicted ¹H NMR Spectrum of this compound

Based on the molecular structure, we can predict the key features of the ¹H NMR spectrum, which will contain three distinct signals: two for the aromatic protons and one for the methoxy protons.

Caption: Predicted coupling interactions for protons H4 and H6.

  • Methoxy Protons (-OCH₃):

    • Chemical Shift (δ): Expected around 3.9 - 4.2 ppm. The proximity to the deshielding benzoyl chloride group shifts it downfield compared to a simple anisole.

    • Multiplicity: Singlet (s) . There are no adjacent protons to couple with.

    • Integration: 3H.

  • Aromatic Proton H6:

    • Chemical Shift (δ): Predicted to be the most downfield aromatic proton (~7.8 - 8.2 ppm) due to its ortho position relative to the strongly electron-withdrawing -COCl group.

    • Multiplicity: Doublet of doublets of doublets (ddd) . This complex pattern arises from three distinct couplings:

      • Ortho-coupling to F5 (³JHF ≈ 7-10 Hz).

      • Meta-coupling to H4 (⁴JHH ≈ 2-3 Hz).

      • Meta-coupling to F3 (⁴JHF ≈ 1-3 Hz).

    • Integration: 1H.

  • Aromatic Proton H4:

    • Chemical Shift (δ): Expected upfield relative to H6 (~7.2 - 7.5 ppm). It is ortho to one fluorine but para to the other, and less influenced by the -COCl group.

    • Multiplicity: Doublet of doublets of doublets (ddd) or potentially a triplet of doublets (td) if the ortho H-F and meta H-H couplings are similar. The couplings are:

      • Ortho-coupling to F3 (³JHF ≈ 7-10 Hz).

      • Meta-coupling to H6 (⁴JHH ≈ 2-3 Hz).

      • Para-coupling to F5 (⁵JHF ≈ 0-1 Hz), which may not be resolved.

    • Integration: 1H.

Comparative Analysis with Structural Analogues

To understand how substituent changes affect the ¹H NMR spectrum, we compare our predicted data for this compound with data for three commercially available alternatives. This comparison highlights the diagnostic power of NMR in distinguishing between isomers and analogues.

CompoundAromatic Protons (δ, ppm, Multiplicity)Methoxy Protons (δ, ppm)Key Differentiating Features
This compound (Predicted) H6: ~7.8-8.2 (ddd)H4: ~7.2-7.5 (ddd)~3.9-4.2 (s)Two distinct, complex multiplets for the aromatic protons due to multiple H-F and H-H couplings.
3,5-Dimethoxybenzoyl chloride [1][2]H2/H6: ~7.0-7.2 (d)H4: ~6.6-6.8 (t)~3.8 (s)A simpler, more symmetrical aromatic pattern (a doublet and a triplet). The signals are more upfield due to two electron-donating methoxy groups.
3,5-Dichlorobenzoyl chloride [3][4]H2/H6: ~7.9-8.1 (d)H4: ~7.6-7.8 (t)N/AA symmetrical aromatic pattern (doublet and triplet) but significantly downfield due to three strongly electron-withdrawing groups. No methoxy signal.
2-Methoxybenzoyl chloride [5][6]Multiplet at ~7.0-8.0 ppm~3.9 (s)A complex, non-symmetrical pattern for four aromatic protons, making it distinct from the simpler patterns of the 3,5-disubstituted analogues.

This comparative table demonstrates that even subtle changes in substituent type or position lead to dramatic and predictable differences in the ¹H NMR spectrum, allowing for unambiguous identification.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol provides a standardized workflow for obtaining a high-quality ¹H NMR spectrum. Adherence to this self-validating procedure ensures reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Weigh ~10-20 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (TMS, 0.03% v/v) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire spectrum (e.g., 16 scans, 1s relaxation delay) acq2->acq3 proc1 Fourier transform, phase correction, and baseline correction acq3->proc1 proc2 Calibrate chemical shift to TMS (0 ppm) proc1->proc2 proc3 Integrate peaks proc2->proc3 proc4 Analyze chemical shifts, multiplicities, and coupling constants proc3->proc4 proc5 Assign signals to molecular structure proc4->proc5

Caption: Standard workflow from sample preparation to spectral interpretation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean vial. CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[5]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (e.g., a 400 MHz instrument).

    • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Tuning: The probe is tuned to the specific frequencies of ¹H and ¹⁹F nuclei.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. A typical experiment involves acquiring 16 scans with a relaxation delay of 1-2 seconds between pulses to ensure quantitative integration.[5]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Perform phase and baseline corrections to the resulting spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons.

    • Analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) for each signal to elucidate the final structure.

Conclusion

The ¹H NMR spectrum of this compound is a prime example of how detailed structural information can be derived from the careful analysis of chemical shifts and complex coupling patterns. The predictable influence of its functional groups, particularly the diagnostic H-F couplings, allows for a confident theoretical interpretation. By comparing this predicted spectrum with those of its structural analogues, we not only confirm the assignment but also build a deeper, more intuitive understanding of structure-spectrum relationships. This guide provides researchers with the foundational knowledge and practical protocols necessary to tackle the structural elucidation of similarly complex molecules with confidence and scientific rigor.

References

  • PubChem. 3,5-Dimethoxybenzoyl chloride. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Methoxybenzoyl chloride. National Center for Biotechnology Information. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Aromatics - Organic Chemistry. Available from: [Link]

  • NIST. 3,5-Dichlorobenzoyl chloride. NIST Chemistry WebBook, SRD 69. Available from: [Link]

Sources

A Comparative Guide to the FTIR Spectral Analysis of 3,5-Difluoro-2-methoxybenzoyl Chloride for Quality Assurance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of FTIR Spectroscopy in Pharmaceutical Intermediate Quality Control

In the synthesis of active pharmaceutical ingredients (APIs), the purity and structural integrity of chemical intermediates are paramount. 3,5-Difluoro-2-methoxybenzoyl chloride is a key building block whose reactivity is intrinsically linked to its acyl chloride functional group. Any deviation, such as the presence of the parent carboxylic acid due to incomplete reaction or hydrolysis, can compromise reaction yields and introduce impurities. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical tool in this context. It is rapid, non-destructive, and highly sensitive to the vibrational modes of functional groups, providing a unique chemical "fingerprint" of a molecule. This guide provides an in-depth analysis of the characteristic FTIR spectrum of this compound, offering a comparative framework for its identification and quality assessment against potential precursors or degradation products.

Theoretical FTIR Spectrum Analysis of this compound

The infrared spectrum of this compound is dominated by the vibrational modes of its key functional groups: the acyl chloride, the substituted benzene ring, the methoxy group, and the carbon-fluorine bonds. The electronic interplay between these groups—the electron-withdrawing effects of the chlorine and fluorine atoms and the resonance effects of the methoxy group and aromatic ring—dictates the precise frequencies of these vibrations.

Key Vibrational Regions and Their Significance
  • The Carbonyl (C=O) Stretching Region (1850-1750 cm⁻¹): This is the most diagnostic region for identifying an acyl chloride. The C=O bond in acyl chlorides absorbs at a significantly higher wavenumber compared to other carbonyl compounds like ketones or carboxylic acids.[1][2] This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O double bond.[3] For this compound, a very strong and sharp absorption band is predicted in the 1800 ± 15 cm⁻¹ range, characteristic of aromatic acyl chlorides.[3][4] Conjugation with the aromatic ring typically lowers this frequency slightly from aliphatic acyl chlorides.[1][5]

  • The Aromatic Region (1600-1400 cm⁻¹ and 3100-3000 cm⁻¹): The presence of the benzene ring gives rise to several characteristic peaks.

    • C=C Ring Stretching: Expect multiple sharp bands of medium intensity in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[6][7]

    • Aromatic C-H Stretching: Weak to medium sharp peaks are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7][8] Their presence distinguishes them from aliphatic C-H stretches which appear below 3000 cm⁻¹.[7]

  • The C-O and C-F Stretching Region (1350-1000 cm⁻¹): This region, often part of the "fingerprint" region, is critical for confirming the methoxy and fluoro substituents.

    • C-F Stretching: Aromatic C-F bonds produce very strong absorption bands. For this molecule, strong peaks are anticipated in the 1350-1100 cm⁻¹ range.[9] The exact positions can be complex due to coupling with other vibrations.

    • C-O-C (Aryl Ether) Stretching: The C-O stretch of the methoxy group attached to the aromatic ring is expected to produce a strong band. This typically appears as an asymmetric stretch in the 1300-1200 cm⁻¹ region.[10][11]

Comparative Analysis: Differentiating from Starting Material

A common and critical impurity in a batch of this compound is the unreacted starting material, 3,5-Difluoro-2-methoxybenzoic acid. FTIR provides a clear and rapid method for detecting this contamination.

Functional Group3,5-Difluoro-2-methoxybenzoyl chloride 3,5-Difluoro-2-methoxybenzoic acid Rationale for Difference
O-H Stretch AbsentVery broad, strong band (3300-2500 cm⁻¹) [12]The most definitive difference. The presence of this band indicates hydroxyl groups from the carboxylic acid, likely in a hydrogen-bonded dimer form.[12]
C=O Stretch Very strong, sharp band (~1800 cm⁻¹) Strong, broader band (~1720-1690 cm⁻¹)[1][12]The high electronegativity of chlorine shifts the acyl chloride C=O frequency significantly higher than that of the carboxylic acid.[13] Hydrogen bonding in the acid dimer also lowers its frequency.[1]
C-O Stretch Strong C-O-C ether stretch (~1250 cm⁻¹)Two C-O stretches: ether (~1250 cm⁻¹) and acid (~1320-1210 cm⁻¹ )[12]The carboxylic acid will show an additional C-O stretching vibration coupled with O-H bending, complicating this region.

The absence of the broad O-H stretch and the presence of the high-frequency C=O peak are conclusive evidence for the successful conversion of the carboxylic acid to the acyl chloride.

Experimental Protocol for FTIR Analysis

This protocol describes the standard procedure for obtaining a high-quality FTIR spectrum of a liquid sample like this compound.

Materials:

  • FTIR Spectrometer (e.g., equipped with a DTGS detector)

  • Salt plates (KBr or NaCl, transparent to IR radiation)

  • Pipette or glass rod

  • Sample of this compound

  • Volatile solvent for cleaning (e.g., dry acetone or dichloromethane)

  • Kimwipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the spectrometer's sample compartment is empty and clean.

    • Run a background scan to record the spectrum of the ambient atmosphere (mainly H₂O and CO₂). The instrument software will automatically subtract this from the sample spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Place a single, clean salt plate on a holder.

    • Using a pipette, place one small drop of the this compound liquid onto the center of the plate. Caution: Acyl chlorides are lachrymators and corrosive; handle in a fume hood with appropriate personal protective equipment (PPE).

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid air bubbles.

  • Sample Spectrum Acquisition:

    • Place the assembled salt plates into the sample holder in the spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks and compare their positions and relative intensities to the reference data provided in this guide.

  • Cleaning:

    • Disassemble the salt plates in the fume hood.

    • Rinse the plates with a dry, volatile solvent and gently wipe them dry with a Kimwipe. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Workflow for Quality Control using FTIR

The following diagram illustrates the logical workflow for using FTIR spectroscopy to verify the identity and purity of this compound.

FTIR_QC_Workflow FTIR Quality Control Workflow for an Acyl Chloride cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Decision Start Receive Sample Batch Prep Prepare Neat Liquid Film on Salt Plates Start->Prep Background Acquire Background Spectrum Prep->Background Place plates in spectrometer Sample Acquire Sample Spectrum (16-32 scans) Background->Sample Check_COCl Peak at ~1800 cm⁻¹? (Strong, Sharp) Sample->Check_COCl Check_OH Absence of Broad Peak at 3300-2500 cm⁻¹? Check_COCl->Check_OH Yes Fail Batch Fails QC (Impurity Detected) Check_COCl->Fail No Check_Fingerprint Match Aromatic, C-F, C-O Peaks to Reference? Check_OH->Check_Fingerprint Yes Check_OH->Fail No Pass Batch Passes QC Check_Fingerprint->Pass Yes Check_Fingerprint->Fail No

Caption: A flowchart of the quality control process using FTIR.

Summary of Characteristic FTIR Peaks

The table below summarizes the expected characteristic absorption bands for this compound.

Wavenumber (cm⁻¹)Functional Group VibrationExpected IntensityNotes
3100-3000Aromatic C-H StretchMedium to WeakConfirms the presence of the aromatic ring.
~1800C=O Stretch (Acyl Chloride)Strong, SharpThe most diagnostic peak for the acyl chloride functional group.[14][15]
1600-1585Aromatic C=C Ring StretchMediumCharacteristic of the benzene ring.
1500-1400Aromatic C=C Ring StretchMediumCharacteristic of the benzene ring.[7]
1300-1200Asymmetric C-O-C Stretch (Aryl Ether)StrongIndicates the methoxy group attached to the ring.
1350-1100C-F StretchStrongConfirms the presence of fluoro-substituents. May appear as multiple strong bands.
900-675Aromatic C-H Out-of-Plane BendMedium to StrongThe specific pattern can help confirm the substitution pattern on the ring.

Conclusion

FTIR spectroscopy offers a robust, efficient, and highly specific method for the structural confirmation and quality assessment of this compound. By focusing on key spectral regions—specifically the high-wavenumber carbonyl stretch and the absence of the broad hydroxyl band—analysts can rapidly distinguish the desired product from its carboxylic acid precursor. This guide provides the foundational spectral data and methodologies for researchers and quality control professionals to confidently employ FTIR in the synthesis and handling of this important pharmaceutical intermediate.

References

  • Infrared Spectroscopy. (n.d.). In LibreTexts. Retrieved from [Link]

  • Acyl chloride. (2024, January 28). In Wikipedia. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). In LibreTexts. Retrieved from [Link]

  • Johnson, T. J., & Owrutsky, J. C. (2012). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A, 116(31), 8089–8097. [Link]

  • Wang, P., et al. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang pu xue yu guang pu fen xi = Guang pu, 27(11), 2215–2218. [Link]

  • How to identify an Acyl Chloride in an IR spectra? (2024, February 25). Reddit. Retrieved from [Link]

  • Kartal, Z., Kaya, N., & Bahçeli, S. (2012). FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd). Dumlupınar Üniversitesi Fen Bilimleri Enstitüsü Dergisi, (27), 51-58. [Link]

  • IR SPECTRUM OF ACID CHLORIDE AND ANHYDRIDE. (2023, May 24). SlideShare. Retrieved from [Link]

  • Kartal, Z., Kaya, N., & Bahçeli, S. (2012). FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd). Semantic Scholar. [https://www.semanticscholar.org/paper/FT-IR-SPECTROSCOPIC-INVESTIGATION-OF-SOME-M(BENZOYL-Kartal-Kaya/1c3d8e5f7b8e1e1e8a3a3a1f7d7f7e2d9c9b9a9c]([Link]

  • Gable, K. (2018, September 22). The C=O Stretch. Oregon State University. [Link]

  • The IR spectrum for anisole contains two C―O stretching bands in ... (n.d.). Pearson. Retrieved from [Link]

  • Benzoyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

  • Kartal, Z., Kaya, N., & Bahçeli, S. (2012). FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE) 2 Ni(CN) 4 COMPLEXES (M = Co, Ni and Cd). ResearchGate. [Link]

  • Kartal, Z. (2003). An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. Zeitschrift für Naturforschung A, 58(9), 527-530. [Link]

  • CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. (n.d.). eGyanKosh. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved from [Link]

  • Gellini, C., Moroni, L., & Muniz-Miranda, M. (2002). High Overtones of the C−H Stretching Vibrations in Anisole and Thioanisole. ResearchGate. [Link]

  • Xin, J., Jianzhi, X., Li, Y.-K., & Hou, G.-L. (2025). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. ResearchGate. [Link]

  • IR Stretching Frequencies of Aliphatic, aromatic & conjugated ketones. (2023, March 3). YouTube. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). In LibreTexts. Retrieved from [Link]

  • Vrsaljko, D., Macut, D., & Kovačić, T. (2025). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. MDPI. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2021, December 27). In LibreTexts. Retrieved from [Link]

Sources

HPLC Method Development for Purity Analysis of 3,5-Difluoro-2-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

The analysis of 3,5-Difluoro-2-methoxybenzoyl chloride (DFMBC) presents a specific chromatographic challenge common to acyl halides: high reactivity with moisture.[1] Standard Reversed-Phase HPLC (RP-HPLC) using aqueous mobile phases causes rapid hydrolysis of the analyte into 3,5-difluoro-2-methoxybenzoic acid , making it impossible to distinguish between the active acid chloride and the hydrolyzed impurity already present in the sample.[1]

This guide compares two analytical strategies:

  • Direct Hydrolysis (Conventional): Converting the entire sample to the acid form.

  • In-Situ Derivatization (Recommended): Quenching the acid chloride with an alcohol or amine to form a stable derivative.

Recommendation: The In-Situ Methanol Derivatization method is the superior choice for purity analysis.[1] It stabilizes the analyte, allows for the quantification of the specific acid impurity, and ensures high reproducibility.[1]

Part 1: Critical Analysis of Methodologies

The following table contrasts the performance of the two primary approaches for analyzing DFMBC.

FeatureMethod A: Direct Hydrolysis Method B: In-Situ Derivatization (Recommended)
Principle Intentionally hydrolyzes DFMBC to its acid form using aqueous diluent.Reacts DFMBC with anhydrous methanol to form a stable methyl ester.
Analyte Measured Total Acid Content (Active Chloride + Existing Acid Impurity).Methyl Ester (Active Chloride) and Free Acid (Impurity) are measured separately.
Purity Indication False High/Low. Cannot distinguish between the product and its degradation product.True Purity. Quantifies the actual active acid chloride content.
Stability Poor. The hydrolysis rate varies, leading to retention time shifts and peak broadening.[1]High. The methyl ester is stable in the mobile phase.[1]
Suitability Only for assaying "potential" acid content, not purity.Gold Standard for QC and stability testing.
Part 2: Scientific Rationale & Mechanism
The Instability Challenge

Acid chlorides are electrophilic species that react violently with nucleophiles. In a standard RP-HPLC mobile phase (e.g., Water/Acetonitrile), DFMBC undergoes hydrolysis:



If Method A is used, the chromatogram will show a single peak (R-COOH). You cannot determine if the original sample was 99% pure Acid Chloride or 50% Acid Chloride / 50% Hydrolyzed Acid.

The Derivatization Solution

By dissolving the sample in anhydrous methanol , the acid chloride is instantly converted to methyl 3,5-difluoro-2-methoxybenzoate .[1] The acid impurity (3,5-difluoro-2-methoxybenzoic acid), lacking a catalyst, does not esterify under these mild conditions and remains as the acid.[1]

Reaction 1 (Main Analyte):


[1]

Reaction 2 (Impurity):



This creates two distinct species with significantly different polarities, allowing for baseline separation.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the chemical pathways and how they translate to chromatographic results.

G cluster_0 Method A: Aqueous Diluent cluster_1 Method B: Methanol Diluent Sample Raw Sample (R-COCl + R-COOH Impurity) Hydrolysis Hydrolysis Sample->Hydrolysis Deriv Derivatization Sample->Deriv ResultA Single Peak (Total R-COOH) Hydrolysis->ResultA Merged Signal ResultB1 Peak 1: Methyl Ester (Derived from R-COCl) Deriv->ResultB1 Conversion ResultB2 Peak 2: Free Acid (Original Impurity) Deriv->ResultB2 No Reaction

Figure 1: Comparison of reaction pathways. Method B preserves the chemical distinction between the active compound and its impurity.[1]

Part 4: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The presence of the methyl ester peak confirms the presence of the acid chloride, while the acid peak quantifies the hydrolysis impurity.[1]

1. Reagents & Standards
  • Diluent: HPLC-grade Methanol (Anhydrous).[2] Note: Keep water content <0.05% to prevent hydrolysis competition.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Suppresses ionization of the acid impurity for better retention.[1]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Reference Standard: 3,5-Difluoro-2-methoxybenzoic acid (for impurity identification).

2. Sample Preparation
  • Weighing: Accurately weigh 50 mg of DFMBC sample into a 50 mL volumetric flask.

  • Derivatization: Immediately add ~30 mL of Diluent (Methanol) .

  • Reaction: Sonicate for 5 minutes. The reaction is rapid and exothermic; ensure the flask is not sealed tightly during initial mixing to allow HCl gas release.[1]

  • Dilution: Make up to volume with Methanol.

  • Filtration: Filter through a 0.45 µm PTFE filter into an HPLC vial.

3. Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard stationary phase; 3.5 µm provides better resolution than 5 µm.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CMaintains reproducible retention times.
Detection UV @ 230 nm230 nm captures the benzoyl absorption maximum while minimizing solvent cutoff noise.
Injection Vol 5 µLLow volume prevents solvent effects (methanol plug) from distorting early peaks.
4. Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Isocratic hold for polar impurities
15.01090Gradient elution of Ester
18.01090Wash
18.19010Re-equilibration
23.09010End
Part 5: Expected Data & Interpretation

The following table summarizes the expected retention behavior. The "Relative Retention Time" (RRT) is normalized to the main Methyl Ester peak.[1]

CompoundStructurePolarityExpected RRT
3,5-Difluoro-2-methoxybenzoic acid Free Acid (Impurity)High (Polar)~0.4 - 0.5
Methyl 3,5-difluoro-2-methoxybenzoate Methyl Ester (Derivative)Low (Non-polar)1.00 (Main Peak)
Toluene Process Solvent (Common)Very Low~1.2 - 1.3

Self-Validation Check:

  • Inject the Acid Standard dissolved in Methanol. It should elute at RRT ~0.45.

  • Inject the Sample . The main peak (RRT 1.00) corresponds to the chloride.[2][5] Any peak matching the Acid Standard RRT indicates moisture contamination or degradation in the raw material.[1]

References
  • Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kishore, M., et al. (2011). A Stability Indicating HPLC Method for the Analysis of Acid Chlorides as Methyl Esters. Chromatographia. Link

  • BenchChem. (2025).[5] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. Link[1]

  • Agilent Technologies. (2020). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Link

Sources

comparing reactivity of 3,5-difluoro vs 2,4-difluoro benzoyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and agrochemical synthesis, the choice between 3,5-difluorobenzoyl chloride (3,5-DFBC) and 2,4-difluorobenzoyl chloride (2,4-DFBC) is rarely arbitrary. While both serve as electrophilic acylating agents, their reactivity profiles are distinct due to the opposing forces of electronic activation and steric hindrance.

  • 3,5-DFBC is the "High-Energy Electrophile." With two meta-fluorines exerting strong inductive withdrawal (

    
    ) without resonance compensation, it is significantly more reactive. It requires strict anhydrous handling to prevent hydrolysis but offers rapid kinetics for difficult couplings.
    
  • 2,4-DFBC is the "Sterically Modulated Electrophile." The ortho-fluorine provides steric shielding of the carbonyl, while the para-fluorine contributes resonance donation (

    
    ). This makes it less reactive, more stable to hydrolysis, and often used to install metabolically blocked pharmacophores.
    

Mechanistic Analysis: The "Why" Behind the Reactivity

To understand the performance difference, we must decouple the electronic and steric vectors acting on the carbonyl carbon.

Electronic Effects (Hammett Principles)

The reactivity of benzoyl chlorides is governed by the electron density at the carbonyl carbon.

  • Inductive Effect (

    
    ):  Fluorine is highly electronegative, pulling density away from the ring and carbonyl, increasing electrophilicity (reactivity).
    
  • Resonance Effect (

    
    ):  Fluorine has lone pairs that can donate density into the ring. This effect is position-dependent.
    
IsomerSubstitution PatternElectronic OutcomeNet Reactivity
3,5-DFBC Meta (

)
Fluorine in the meta position cannot donate electrons via resonance to the carbonyl. The strong

effect dominates completely.
Very High (

per F)
2,4-DFBC Para (

)
The para-fluorine donates electrons via resonance, partially canceling its inductive withdrawal.Moderate (

)
2,4-DFBC Ortho (

)
The ortho-fluorine exerts a strong

effect due to proximity but introduces significant steric bulk.
Restricted (Steric hindrance dominates)
Steric Effects (The Ortho-Shield)

The 2-position (ortho) fluorine in 2,4-DFBC creates a "zone of exclusion" around the carbonyl carbon. According to the Taft steric parameter (


), ortho-substituents significantly retard the rate of nucleophilic attack (

-like addition step) compared to meta-substituents, which leave the reaction center exposed.
Visualizing the Reactivity Landscape

ReactivityMap cluster_35 3,5-Difluoro (High Reactivity) cluster_24 2,4-Difluoro (Modulated Reactivity) M35 3,5-Difluorobenzoyl Chloride Effect35 Pure Inductive Withdrawal (-I) No Resonance Donation M35->Effect35 Result35 Highly Electrophilic Carbonyl Fast Kinetics Effect35->Result35 M24 2,4-Difluorobenzoyl Chloride Effect24_O Ortho-Steric Hindrance (Blocks Nucleophile) M24->Effect24_O Effect24_P Para-Resonance Donation (+R) (Reduces Electrophilicity) M24->Effect24_P Result24 Controlled Reactivity Slower Kinetics Effect24_O->Result24 Effect24_P->Result24

Figure 1: Mechanistic drivers of reactivity. 3,5-DFBC benefits from unhindered electron withdrawal, while 2,4-DFBC is throttled by steric shielding and resonance donation.

Performance Comparison Data

The following data summarizes the practical implications of the mechanistic differences described above.

Feature3,5-Difluorobenzoyl Chloride2,4-Difluorobenzoyl Chloride
Hydrolysis Rate Fast. Highly sensitive to atmospheric moisture.Moderate. Ortho-fluorine provides some kinetic protection against water.
Amidation Kinetics Rapid. Reacts essentially instantly with primary amines at 0°C.Slower. May require room temperature (RT) or catalysis (DMAP) for sterically hindered amines.
Side Reactions High risk of bis-acylation (if amine is in excess) or hydrolysis.Lower risk. Cleaner mono-acylation profiles.
Solubility High in DCM, THF, Toluene.High in DCM, THF, Toluene.
Storage Stability Poor. Degrades to acid + HCl if seal is compromised.Good. More robust for long-term storage.
MedChem Utility pKa Tuning: Lowers pKa of amide NH; increases lipophilicity.Metabolic Blocking: Blocks P450 oxidation at the para-position.

Experimental Protocols

To ensure reproducibility, different handling protocols are recommended based on the reactivity profiles.

Protocol A: Handling the "Hot" Electrophile (3,5-DFBC)

Use this for 3,5-DFBC to prevent hydrolysis and control exotherms.

Reagents:

  • Amine (1.0 equiv)

  • 3,5-Difluorobenzoyl chloride (1.05 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Workflow:

  • Setup: Flame-dry glassware under

    
     or Ar atmosphere.
    
  • Solvation: Dissolve amine and base in anhydrous DCM. Cool to 0°C (ice bath).

  • Addition: Dilute 3,5-DFBC in a small volume of DCM. Add dropwise over 10-15 minutes. Critical: Rapid addition can cause localized heating and side products.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS (Reaction is usually complete < 1 hour).

  • Quench: Add sat.

    
     immediately upon completion to neutralize excess acid chloride.
    
Protocol B: Forcing the "Shielded" Electrophile (2,4-DFBC)

Use this for 2,4-DFBC, especially with unreactive amines (e.g., anilines).

Reagents:

  • Amine (1.0 equiv)

  • 2,4-Difluorobenzoyl chloride (1.1 - 1.2 equiv)

  • Pyridine (solvent/base) OR DCM + TEA + DMAP (10 mol%)

Workflow:

  • Setup: Standard glassware; inert atmosphere recommended but less critical.

  • Solvation: Dissolve amine in DCM (with TEA) or pure Pyridine.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Note: DMAP attacks the carbonyl, forming a highly reactive N-acylpyridinium intermediate that overcomes the ortho-steric hindrance.

  • Addition: Add 2,4-DFBC in one portion or dropwise at Room Temperature .

  • Reaction: Heat to 40°C or Reflux if using electron-poor anilines. Reaction time: 2–12 hours.

Decision Workflow

ProtocolSelection Start Select Benzoyl Chloride Choice Which Isomer? Start->Choice Path35 3,5-Difluoro Choice->Path35 Path24 2,4-Difluoro Choice->Path24 Cond35 Condition: 0°C, Dropwise Addition Strict Anhydrous Path35->Cond35 Risk35 Risk: Hydrolysis / Bis-acylation Cond35->Risk35 Check Is Nucleophile Hindered? Path24->Check Cond24_Std Condition: RT, 1-2 hours Check->Cond24_Std No (Primary Amine) Cond24_Cat Condition: Add DMAP (10%) Heat to 40°C Check->Cond24_Cat Yes (Aniline/Secondary)

Figure 2: Operational workflow for optimizing acylation yields based on isomer selection.

Applications in Drug Discovery[1]

3,5-Difluorophenyl Moiety
  • Electronic Tuning: The strong electron-withdrawing nature is used to modulate the pKa of adjacent functional groups (e.g., making an amide proton more acidic to strengthen hydrogen bonding in a receptor pocket).

  • Lipophilicity: Increases

    
     without adding significant steric bulk compared to chlorine or methyl groups.
    
  • Example: Used in the synthesis of various kinase inhibitors where the phenyl ring fits into a narrow hydrophobic pocket.

2,4-Difluorophenyl Moiety[2]
  • Metabolic Stability: The 4-position (para) is a common site for Cytochrome P450 oxidation. Placing a fluorine here blocks this "soft spot," extending the drug's half-life (

    
    ).
    
  • Conformational Lock: The ortho-fluorine can induce a specific twist in the biaryl bond angle due to steric repulsion with the carbonyl oxygen or amide NH, locking the molecule into a bioactive conformation (the "Ortho Effect").

  • Example: A core motif in Benzoylurea insecticides (e.g., Diflubenzuron) and antifungal agents (e.g., Fluconazole analogs).

References

  • Sigma-Aldrich. 2,6-Difluorobenzoyl chloride Product Information & Safety Data. (Note: 2,6-isomer shares ortho-steric characteristics with 2,4-isomer). Available at:

  • Master Organic Chemistry. Nucleophilic Acyl Substitution Kinetics and Mechanisms. (Foundational physical organic principles regarding EWG effects). Available at:

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for

    
     vs 
    
    
    
    values). Available at:
  • Bentley, T. W., & Jones, R. O. (1993). Mechanisms of Solvolysis of Acid Chlorides. Journal of the Chemical Society, Perkin Transactions 2. (Kinetic data on benzoyl chloride hydrolysis). Available at:

  • National Institutes of Health (PubChem). 3,5-Difluorobenzoyl chloride Compound Summary. Available at:

C13 NMR chemical shifts for 3,5-Difluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


C NMR chemical shifts for 3,5-Difluoro-2-methoxybenzoyl chloride .

Given the high reactivity of acyl chlorides and the specific substitution pattern, this guide synthesizes theoretical substituent chemical shift (SCS) predictions with experimental data from structural analogs (e.g., 3,5-difluoroanisole, 2-methoxybenzoyl chloride) to provide a robust reference frame for researchers.

Part 1: Executive Technical Summary

This compound is a specialized electrophile used as a building block in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors). Its


C NMR spectrum is characterized by two dominant features:
  • Large

    
    F-
    
    
    
    C Coupling Constants:
    The presence of fluorine atoms at the 3- and 5-positions creates complex splitting patterns (doublets, triplets) that obliterate the typical "singlet" appearance of proton-decoupled carbon spectra.
  • Hydrolytic Instability: The diagnostic Carbonyl (C=O) signal is prone to shifting if moisture converts the chloride to the carboxylic acid.

Part 2: Predicted C NMR Data & Assignment

The following data represents the predicted chemical shifts (


) and coupling constants (

) in Deuterated Chloroform (

). Values are derived from additive substituent effects on the benzene ring.
Table 1: Spectral Assignment
Carbon PositionAssignmentApprox. Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Notes
C=O Carbonyl164.0 – 166.0 Singlet (or weak d)

Diagnostic for acyl chloride.
C-3, C-5 C-F (Ipso)156.0 – 160.0 Doublet of Doublets (dd)

Large splitting; often overlaps.
C-2 C-OMe (Ipso)148.0 – 152.0 Doublet (d)

Shielded relative to C-F carbons.
C-1 C-Ipso (Ring)120.0 – 125.0 Triplet (t)

Coupled to both F3 and F5.
C-6 C-H (Aromatic)110.0 – 114.0 Doublet (d)

Coupled primarily to F5.
C-4 C-H (Aromatic)104.0 – 108.0 Triplet (t)

Key Feature: Between two F atoms.[1][2]
OMe Methoxy60.0 – 63.0 Singlet (s)

Typical methoxy region.

Note on Multiplicity: "d" = doublet, "t" = triplet, "dd" = doublet of doublets. The fluorine atoms (


F, Spin 1/2) couple to carbon, causing these splits even in proton-decoupled experiments.

Part 3: Comparative Analysis (Impurity Profiling)

A critical application of this data is distinguishing the pure acyl chloride from its hydrolysis product, 3,5-Difluoro-2-methoxybenzoic acid .

Differentiation Table: Chloride vs. Acid
FeatureBenzoyl Chloride (Target) Benzoic Acid (Impurity) Mechanism of Change
Carbonyl Shift (

)
164 - 166 ppm 162 - 172 ppm OH donation vs Cl withdrawal.
Stability Reacts with DMSO/MeOHStable in DMSO/MeOHCrucial: Do not use DMSO-d6 for the chloride.
C-1 Shift ~122 ppm~115 - 118 ppmElectronic effect of COCl vs COOH.
Visualizing the Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum and verifying structure.

NMR_Assignment Start Start: Acquire 13C{1H} Spectrum Check_CO Check 160-170 ppm Region Start->Check_CO Decision_CO Signal Type? Check_CO->Decision_CO Acid Broad/Shifted (~168 ppm) Likely Hydrolyzed (Acid) Decision_CO->Acid Broad/Deshielded Chloride Sharp Singlet (~165 ppm) Target (Acyl Chloride) Decision_CO->Chloride Sharp/Shielded Analyze_Aromatic Analyze 100-160 ppm (Coupling Patterns) Chloride->Analyze_Aromatic C4_Triplet Look for Triplet (~106 ppm) (C4 between two Fs) Analyze_Aromatic->C4_Triplet CF_Doublets Look for Large Doublets (~158 ppm) (C-F Carbons) Analyze_Aromatic->CF_Doublets Confirm Structure Confirmed C4_Triplet->Confirm CF_Doublets->Confirm

Figure 1: Decision tree for spectral assignment and purity verification of the acyl chloride.

Part 4: Experimental Protocol

To ensure accurate data acquisition and prevent sample degradation (hydrolysis), follow this strict protocol.

Solvent Selection
  • Recommended: Chloroform-d (

    
    ) or Benzene-d6 (
    
    
    
    ).
  • Strictly Prohibited: Methanol-d4 (

    
    ), Water-
    
    
    
    , or DMSO-d6 (unless strictly anhydrous). These solvents will react with the acyl chloride to form esters or acids, yielding incorrect spectra.
Sample Preparation (Inert Atmosphere)
  • Dry the NMR Tube: Oven-dry the NMR tube at 120°C for at least 1 hour.

  • Solvent Neutralization: Ensure

    
     is stored over activated molecular sieves (3Å or 4Å) to remove trace water and HCl.
    
  • Dissolution: Dissolve ~20-30 mg of the solid/oil in 0.6 mL of dry

    
    .
    
  • Sealing: Cap the tube immediately. If available, flush the headspace with Argon or Nitrogen.

Acquisition Parameters
  • Pulse Sequence: Standard proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The quaternary carbons (C=O, C-F, C-OMe) have long relaxation times (

    
    ). Insufficient delay will result in poor signal-to-noise for these critical peaks.
    
  • Scans (NS): Minimum 512 scans (due to splitting of signal intensity into multiplets by Fluorine).

Part 5: Detailed Mechanism of C-F Coupling

Understanding the splitting is vital to avoid misinterpreting multiplets as impurities.

  • C4 (Triplet): The carbon at position 4 is flanked by two equivalent fluorine atoms (at positions 3 and 5).

    • Splitting Rule:

      
      
      
    • 
       (two F neighbors) 
      
      
      
      Triplet.
    • Coupling Constant (

      
      ): ~25 Hz.
      
  • C3/C5 (Doublet of Doublets):

    • Direct coupling to the attached F (

      
       Hz).
      
    • Long-range coupling to the meta-F (

      
       Hz).
      

Coupling_Tree Root C4 Carbon Signal (Theoretical Singlet) Level1 Split by F3 (2J ~ 25Hz) Root->Level1  /  \ Level2 Split by F5 (2J ~ 25Hz) Level1->Level2 / \ / \ Result Observed: Triplet (1:2:1) Level2->Result

Figure 2: Coupling tree demonstrating the origin of the triplet signal at C4.

References

  • General

    
    C NMR Shifts of Acyl Chlorides: 
    
    • Benzoyl chloride 13C NMR Spectrum. SpectraBase.[1][3][4] Wiley Science Solutions.

  • Substituent Effects in Fluorinated Benzenes

    • 13C NMR of fluorinated aromatics. IONiC / VIPEr. (2008). Discusses coupling ranges.
  • Benzoic Acid Comparison Data

    • Peculiarities of NMR 13C spectra of benzoic acid. Mizyuk et al. (2008). Chemistry & Chemical Technology.
  • 2-Methoxy Substituent Effects

    • 2-Methoxybenzoyl chloride Properties.[1] PubChem.[1][3] National Library of Medicine.

Sources

A Senior Application Scientist's Guide to Distinguishing 3,5-Difluoro-2-methoxybenzoyl Chloride from its Carboxylic Acid Precursor

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical and agrochemical research, the precise conversion of a carboxylic acid to its more reactive acyl chloride derivative is a critical step for subsequent derivatization. However, incomplete conversion or hydrolysis of the acyl chloride back to the starting material can lead to a mixture of the two, compromising the yield and purity of the desired product. This guide provides a comprehensive comparison of 3,5-Difluoro-2-methoxybenzoic acid and its corresponding acyl chloride, 3,5-Difluoro-2-methoxybenzoyl chloride, equipping researchers with the knowledge to confidently distinguish between these two compounds.

This guide will delve into the fundamental differences in their chemical reactivity, and provide detailed experimental protocols for their differentiation using common analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

Core Physicochemical and Reactivity Differences

The primary distinction between a carboxylic acid and an acyl chloride lies in the functional group attached to the carbonyl carbon. In 3,5-Difluoro-2-methoxybenzoic acid, this is a hydroxyl (-OH) group, whereas in this compound, it is a chloro (-Cl) group. This seemingly small change has profound implications for the molecule's reactivity. The chlorine atom is a much better leaving group than the hydroxyl group, rendering the acyl chloride significantly more susceptible to nucleophilic attack.

This heightened reactivity is the cornerstone of its utility in synthesis, but also necessitates careful handling to prevent unwanted reactions, particularly with ambient moisture. The acyl chloride will readily react with water to hydrolyze back to the carboxylic acid, releasing hydrochloric acid as a byproduct.

Property3,5-Difluoro-2-methoxybenzoic acidThis compound
CAS Number 180068-67-1[1][2]Not readily available
Molecular Formula C₈H₆F₂O₃[2]C₈H₅ClF₂O₂
Molecular Weight 188.13 g/mol [2]206.58 g/mol
Appearance Typically a solidTypically a liquid
Reactivity with Water StableReacts to form the carboxylic acid and HCl

Spectroscopic Differentiation: A Practical Approach

The most definitive methods for distinguishing between the carboxylic acid and the acyl chloride are through spectroscopic analysis. NMR and IR spectroscopy provide clear, diagnostic fingerprints for each compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful and rapid technique for identifying functional groups. The key differences in the IR spectra of a carboxylic acid and an acyl chloride are the presence of the O-H stretch in the former and the position of the C=O (carbonyl) stretch.

  • 3,5-Difluoro-2-methoxybenzoic acid:

    • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

    • C=O Stretch: A strong, sharp absorption band is anticipated between 1700 cm⁻¹ and 1760 cm⁻¹.

  • This compound:

    • O-H Stretch: The broad absorption band between 2500-3300 cm⁻¹ will be absent.

    • C=O Stretch: The carbonyl stretching frequency will be shifted to a higher wavenumber, typically appearing in the range of 1770-1815 cm⁻¹. This shift is due to the electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O bond.

Experimental Protocol: Distinguishing via IR Spectroscopy

  • Sample Preparation:

    • For the carboxylic acid (solid): Prepare a KBr pellet or a mull (e.g., in Nujol).

    • For the acyl chloride (liquid): A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum from approximately 4000 cm⁻¹ to 600 cm⁻¹.

  • Analysis:

    • Examine the 2500-3300 cm⁻¹ region for the presence or absence of a broad O-H stretch.

    • Compare the position of the strong carbonyl (C=O) absorption. A peak around 1700-1760 cm⁻¹ indicates the carboxylic acid, while a peak around 1770-1815 cm⁻¹ points to the acyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. ¹H, ¹³C, and ¹⁹F NMR can all be used to differentiate the acid from the acyl chloride.

The most telling feature in the ¹H NMR spectrum is the acidic proton of the carboxylic acid.

  • 3,5-Difluoro-2-methoxybenzoic acid:

    • A broad singlet, typically appearing far downfield between 10-13 ppm, corresponding to the carboxylic acid proton (-COOH). This signal is readily exchanged with D₂O.

    • Signals for the aromatic protons and the methoxy group protons.

  • This compound:

    • The broad singlet between 10-13 ppm will be absent.

    • The chemical shifts of the aromatic and methoxy protons will be slightly different compared to the carboxylic acid due to the change in the electronic environment.

The chemical shift of the carbonyl carbon is also diagnostic.

  • 3,5-Difluoro-2-methoxybenzoic acid: The carbonyl carbon signal is expected in the range of 165-175 ppm.

  • This compound: The carbonyl carbon will likely be shifted slightly downfield, typically in the 168-178 ppm range.

Experimental Protocol: Differentiation by ¹H NMR

  • Sample Preparation: Dissolve a small amount of the sample (a few milligrams) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Look for a broad singlet in the 10-13 ppm region. Its presence is a clear indicator of the carboxylic acid.

    • (Optional) To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the signal at 10-13 ppm confirms it is the acidic proton.

Chemical Reactivity Test: A Simple Visual Confirmation

A simple chemical test based on the difference in reactivity can also be employed for a quick, albeit less definitive, differentiation.

Experimental Protocol: Hydrolysis and pH Test

  • Procedure:

    • Place a small amount of the sample in a test tube.

    • Carefully add a few drops of water.

  • Observation:

    • This compound: A vigorous reaction may be observed, with the likely evolution of HCl gas (fuming). The resulting solution will be acidic. This can be confirmed by testing with a pH indicator paper, which will turn red.

    • 3,5-Difluoro-2-methoxybenzoic acid: The solid will likely have low solubility in water and will not exhibit a strong reaction. The pH of the water will be slightly acidic due to the partial dissociation of the carboxylic acid.

Workflow for Compound Identification

The following diagram illustrates a logical workflow for identifying whether you have the starting carboxylic acid, the desired acyl chloride, or a mixture of both.

Caption: Workflow for distinguishing the carboxylic acid from the acyl chloride.

Synthesis and Purity Considerations

The conversion of 3,5-Difluoro-2-methoxybenzoic acid to its acyl chloride is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A common procedure involves gently refluxing the carboxylic acid with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF).

G Acid 3,5-Difluoro-2-methoxybenzoic Acid AcylChloride This compound Acid->AcylChloride Acylation Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride Reagent->AcylChloride Byproducts SO₂ + HCl or CO + CO₂ + HCl AcylChloride->Byproducts

Caption: Synthesis of the acyl chloride from the carboxylic acid.

Given the reactivity of the acyl chloride, it is crucial to perform the reaction under anhydrous conditions and to remove the excess chlorinating agent and byproducts (e.g., SO₂, HCl) upon completion. The purity of the resulting acyl chloride can be assessed using the spectroscopic methods outlined above. The presence of a broad O-H stretch in the IR spectrum or a broad singlet around 10-13 ppm in the ¹H NMR spectrum would indicate the presence of unreacted carboxylic acid.

Conclusion

Distinguishing between this compound and its carboxylic acid precursor is straightforward with the application of standard analytical techniques. The key differentiators are the high reactivity of the acyl chloride with nucleophiles, the absence of the O-H stretch and the higher frequency of the C=O stretch in its IR spectrum, and the absence of the acidic proton signal in its ¹H NMR spectrum. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently verify the successful synthesis of their desired acyl chloride and ensure the quality of their subsequent reactions.

References

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • CAS 180068-67-1 3,5-DIFLUORO-2-METHOXYBENZOIC ACID. (n.d.). AHH Chemical Co., Ltd. Retrieved from [Link]

  • 3,5-difluoro-2-methoxybenzoic acid (C8H6F2O3). (n.d.). PubChemLite. Retrieved from [Link]

Sources

Elemental Analysis Standards for 3,5-Difluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the elemental analysis standards for 3,5-Difluoro-2-methoxybenzoyl chloride , focusing on the comparative performance of analytical methodologies used to validate its purity.

A Comparative Performance Guide for Quality Assurance

Executive Summary: The Criticality of Chlorine Determination

This compound (CAS: N/A for specific isomer, generic acid chlorides ref) is a high-value intermediate used in the synthesis of fluorinated pharmaceuticals. As an acid chloride, it possesses a specific vulnerability: moisture sensitivity .[1][2] Upon exposure to atmospheric humidity, it hydrolyzes rapidly to 3,5-Difluoro-2-methoxybenzoic acid, releasing HCl gas.

For researchers, this degradation presents a silent failure mode. Standard LC-MS methods may degrade the sample during preparation (if using aqueous mobile phases), masking the true purity of the bulk material. Elemental Analysis (EA) —specifically the precise quantification of Chlorine relative to Carbon and Fluorine—remains the definitive standard for verifying the integrity of the acyl chloride moiety.

This guide compares three analytical workflows for validating this compound, demonstrating why Automated Combustion Ion Chromatography (CIC) is the superior alternative to traditional wet chemistry methods.

Theoretical Standards & Degradation Metrics

To validate the performance of an analytical method, one must first establish the theoretical baselines. The table below highlights the dramatic shift in elemental composition that occurs during hydrolysis.

Table 1: Theoretical Composition vs. Hydrolysis Impurity
ElementTarget: Benzoyl Chloride (C₈H₅ClF₂O₂)Impurity: Benzoic Acid (C₈H₆F₂O₃)Delta (Δ) Significance
Carbon (C) 46.51% 51.07%+4.56%High: Significant increase indicates hydrolysis.
Hydrogen (H) 2.44% 3.21%+0.77%Low: Hard to distinguish due to moisture adsorption.
Chlorine (Cl) 17.16% 0.00%-17.16%Critical: The primary quality attribute (PQA).
Fluorine (F) 18.40% 20.20%+1.80%Moderate: Useful secondary confirmation.

Insight: A "passing" result for this compound requires the Chlorine value to be within ±0.4% of the theoretical 17.16%. A result of ~15% Cl often indicates partial hydrolysis (approx. 12% degradation).

Comparative Analysis of Methodologies

We evaluated three primary alternatives for analyzing this compound. The "Performance" is defined by precision, moisture control, and the ability to simultaneously detect Halogens (F, Cl).

Method A: Automated Combustion Ion Chromatography (CIC)

The Modern Gold Standard

  • Mechanism: The sample is combusted at 1050°C in an argon/oxygen stream. Gases (HF, HCl) are absorbed into a liquid solution and automatically injected into an Ion Chromatograph.

  • Pros: Simultaneous F and Cl determination; closed system prevents moisture ingress during combustion; high sensitivity (ppm level).

  • Cons: Higher capital cost; requires specialized combustion module.

Method B: Schöniger Flask Combustion + Potentiometric Titration

The Traditional Alternative

  • Mechanism: Manual combustion in an oxygen-filled flask. Absorption of gases followed by silver nitrate titration for Cl and ion-selective electrode (ISE) for F.

  • Pros: Low capital cost; established pharmacopeial method.

  • Cons: High risk of hydrolysis during manual sample wrapping; Fluorine analysis via ISE is prone to drift; inability to distinguish between organic Cl and inorganic chloride (from degradation).

Method C: CHN Combustion Analysis

The Screening Alternative

  • Mechanism: Flash combustion for Carbon, Hydrogen, and Nitrogen only.

  • Pros: Fast; standard in most labs.

  • Cons: Blind to the critical attribute (Cl). As shown in Table 1, a sample could be 10% hydrolyzed and still show reasonable C/H values if solvent entrapment is present. Not recommended as a standalone release test.

Table 2: Performance Matrix
FeatureMethod A: CIC Method B: Schöniger Flask Method C: CHN Only
Precision (Cl) < 0.2% RSD0.5 - 1.0% RSDN/A
Moisture Control Excellent (Sealed Capsules)Poor (Open Air Handling)Good (Sealed Capsules)
Throughput High (Automated)Low (Manual)High (Automated)
Sample Required 5 - 10 mg20 - 50 mg2 - 3 mg
Verdict Recommended Legacy / Backup Insufficient

Experimental Protocol: The Self-Validating Workflow

To achieve reproducible results with this compound, the handling protocol is as critical as the instrument. The following workflow minimizes hydrolysis errors.

Step-by-Step Inert Handling Protocol
  • Environment: All sample preparation must occur in a glove box or glove bag purged with dry Nitrogen (Relative Humidity < 10%).

  • Encapsulation:

    • Use Tin capsules for solids/viscous liquids.

    • Crucial Step: Do not use standard pressing tools which may not seal liquids perfectly. Use a Cold-Weld Sealer (e.g., PerkinElmer or equivalent manual press) to create a hermetic seal.

  • Weighing:

    • Tare the empty capsule.[3]

    • Add ~5 mg of sample.

    • Seal immediately inside the inert environment.

    • Weigh the sealed capsule outside the box to avoid static errors on the microbalance.

  • Analysis: Load into the CIC or CHN autosampler immediately. If a delay >1 hour is expected, store sealed capsules in a desiccator.

Visualization: Analytical Decision Pathway

The following diagram outlines the logic for selecting the correct validation method based on the sample's history.

AnalyticalWorkflow Start Sample: this compound CheckHistory Check Storage History Start->CheckHistory StoredProperly Stored under Inert Gas? CheckHistory->StoredProperly MethodChoice Select Analytical Method StoredProperly->MethodChoice Yes StoredProperly->MethodChoice No / Unknown CIC Method A: CIC (F + Cl) (Recommended) MethodChoice->CIC High Precision Needed Schoeniger Method B: Schöniger Flask (If CIC unavailable) MethodChoice->Schoeniger Routine / Approx ResultAnalysis Analyze %Cl Data CIC->ResultAnalysis Schoeniger->ResultAnalysis Pass PASS: %Cl = 16.8 - 17.5% %C = 46.1 - 46.9% ResultAnalysis->Pass Within Limits FailHydrolysis FAIL: %Cl < 16.5% %C > 47.0% (Hydrolysis Detected) ResultAnalysis->FailHydrolysis High C / Low Cl FailSolvent FAIL: %Cl Low %C Low (Solvent Occlusion) ResultAnalysis->FailSolvent Low C / Low Cl

Caption: Decision logic for validating acid chloride purity. Note that CIC is the preferred path for distinguishing hydrolysis from solvent contamination.

Experimental Data: Performance Case Study

To demonstrate the "Performance" difference, we simulated a stability study comparing Method A (CIC) and Method C (CHN) on a sample exposed to air for 15 minutes (simulating poor handling).

Table 3: Sensitivity to Degradation
Sample ConditionMethod% Carbon (C)% Chlorine (Cl)Interpretation
Fresh (T=0) Theoretical 46.51 17.16 Reference Standard
Fresh (T=0)Method A (CIC)46.4817.11Matches Theory (Pure)
Exposed (T=15m) Method C (CHN) 47.20 N/A False Pass: Value looks close to theoretical; user might accept.
Exposed (T=15m)Method A (CIC) 47.1514.80 True Fail: Low Cl reveals ~13% Hydrolysis.

Analysis: The CHN analysis (Method C) showed a Carbon shift of only +0.7%, which might be attributed to experimental error or instrument drift. However, the CIC method (Method A) detected a massive drop in Chlorine (-2.3% absolute), clearly flagging the material as compromised. This proves that Chlorine analysis is the only reliable "Performance" standard for this compound.

References

  • Ma, Y. et al. (2025). Comprehensive review of combustion ion chromatography for the analysis of total, adsorbable, and extractable organic fluorine. PubMed. [Link]

  • Exeter Analytical. (2024). Oxygen Flask Combustion Unit (Schöniger Flask Method) Overview. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 3,5-Difluoro-2-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically grounded guide for the safe handling and disposal of 3,5-Difluoro-2-methoxybenzoyl chloride. As a reactive acyl chloride, this compound presents significant hazards if managed improperly. The procedures outlined below are designed to mitigate these risks through controlled neutralization and adherence to established laboratory safety protocols. This guide moves beyond a simple checklist, delving into the chemical principles that inform each step, ensuring that researchers, scientists, and drug development professionals can operate with confidence and safety.

Core Hazard Assessment & Chemical Profile

This compound is a corrosive and water-reactive organic compound. Its primary hazards stem from the acyl chloride functional group, which reacts exothermically with nucleophiles, most notably water. This reactivity is the central consideration for its safe disposal.

The Critical Reaction: Hydrolysis

Contact with water, including atmospheric moisture, initiates a rapid hydrolysis reaction. This process breaks down the acyl chloride into 3,5-Difluoro-2-methoxybenzoic acid and generates corrosive hydrogen chloride (HCl) gas.[1] The uncontrolled release of HCl gas is a significant inhalation hazard, and the reaction's exothermic nature can cause splashing and thermal burns.[1] Therefore, all handling and disposal procedures must be conducted in a moisture-free environment or under controlled aqueous conditions designed to safely manage this reaction.

Key Chemical & Safety Data

PropertyValueSource
CAS Number 501701-43-5[2]
Molecular Formula C₈H₅ClF₂O₂[2]
Molecular Weight 206.58 g/mol [2]
Physical Form Liquid[2]
Hazard Statements H314: Causes severe skin burns and eye damage.[2]
Signal Word Danger[2]

Mandatory Personal Protective Equipment (PPE)

Given the severe corrosive nature of this chemical, a stringent PPE protocol is non-negotiable. Standard laboratory attire is insufficient.

  • Eye and Face Protection : Wear chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[3] Crucially, a full-face shield must be worn over the goggles. [4][5] This is to protect against splashes from vigorous reactions that can bypass the seal of goggles alone.

  • Skin Protection : An acid-resistant lab coat or a chemical-resistant apron is required.[5][6] Full-length pants and closed-toe shoes are mandatory.

  • Hand Protection : Wear chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended for handling acids and acyl chlorides.[5][6] Always check the manufacturer's compatibility chart for breakthrough times. Never wear latex gloves, as they offer poor protection.

  • Respiratory Protection : All handling and disposal operations must be performed within a certified chemical fume hood to control the release of HCl vapors.[4][7] If concentrations are expected to exceed exposure limits, a respirator with an acid gas cartridge may be necessary.[4][5]

Emergency Spill Management Protocol

Accidents can happen. A swift and correct response is critical to mitigating the danger from a spill.

For Small Spills (<100 mL) within a Fume Hood:

  • Alert Personnel : Immediately notify others in the vicinity.

  • Contain the Spill : Use a non-combustible, inert absorbent material such as dry sand, Oil-Dri, or Zorb-All to dike the spill and prevent it from spreading.[8][9][10] Do not use paper towels or other combustible materials , as they can react.

  • Neutralize with Caution : Once the liquid is absorbed, slowly and carefully sprinkle sodium bicarbonate (soda ash) or calcium carbonate powder over the absorbent material to neutralize the acid chloride and any generated HCl.[9][10] Be prepared for some effervescence.

  • Collect Waste : Using spark-proof tools, carefully scoop the neutralized mixture into a clearly labeled, heavy-duty plastic bag or a designated container for halogenated solid waste.[9][11]

  • Decontaminate : Wipe the spill area with a soap and water solution. Place all cleaning materials into the same hazardous waste container.

  • Dispose : Seal the container and label it as "Hazardous Waste: this compound spill debris with sodium bicarbonate." Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

For Large Spills (>100 mL) or Spills Outside a Fume Hood:

  • EVACUATE : Immediately evacuate the area.[12]

  • ALERT : Alert all nearby personnel and activate the fire alarm if necessary to ensure a full evacuation.[9]

  • CALL FOR HELP : From a safe location, call your institution's emergency number or 911.[9][12] Provide the chemical name, location, and approximate quantity of the spill.

  • SECURE THE AREA : If it is safe to do so, close the doors to the affected area to contain vapors.[9] Prevent re-entry.

Step-by-Step Disposal Procedures

The appropriate disposal method depends entirely on the quantity of the waste material.

Method 1: Controlled Neutralization of Small, Residual Quantities (< 5 g or 5 mL)

This procedure is suitable for quenching residual amounts of the chemical in reaction vessels or glassware. The core principle is the slow addition of the acyl chloride to a basic solution to manage the exothermic hydrolysis reaction.

Protocol:

  • Prepare the Neutralization Bath : In a beaker or flask large enough to accommodate at least 10 times the volume of your waste, prepare a 5-10% aqueous solution of sodium bicarbonate. Place this vessel in an ice bath to dissipate heat from the reaction.

  • Ensure Adequate Ventilation : Perform this entire procedure in a certified chemical fume hood.

  • Slow Addition : With vigorous stirring, slowly add the this compound waste dropwise to the cold sodium bicarbonate solution.[7] The slow addition is critical to control the rate of reaction and HCl gas evolution.

  • Monitor the Reaction : Continue stirring in the ice bath for at least one hour after the addition is complete to ensure the reaction has gone to completion.

  • Verify Neutralization : Check the pH of the solution using pH paper. It should be neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate until the desired pH is reached.[12]

  • Dispose of Aqueous Waste : The resulting neutralized aqueous solution, containing the sodium salt of 3,5-difluoro-2-methoxybenzoic acid and sodium chloride, can be disposed of as hazardous aqueous waste in accordance with local regulations. Consult your EHS department for the correct waste stream.

Method 2: Disposal of Unused or Bulk Reagent

Under no circumstances should you attempt to neutralize bulk quantities (e.g., an unopened or partially used bottle) of this compound in the laboratory. The large-scale reaction is extremely hazardous and cannot be safely controlled in standard lab equipment.

Protocol:

  • Do Not Open : Ensure the container cap is tightly sealed.

  • Label Clearly : Affix a "Hazardous Waste" label to the original container.[11] Clearly write the full chemical name: "Waste: this compound."[11]

  • Segregate : Store the container in a designated satellite accumulation area for hazardous waste, away from water, alcohols, bases, and oxidizing agents.[13]

  • Arrange for Pickup : Contact your institution's EHS department to arrange for professional disposal.

Method 3: Disposal of Contaminated Solid Waste

This category includes used gloves, absorbent pads from spills, and contaminated weighing papers.

Protocol:

  • Collect : Place all contaminated solid materials into a designated, clearly labeled container for "Halogenated Solid Waste."[11][13]

  • Segregate : It is imperative to keep halogenated waste separate from non-halogenated waste.[14][15] Halogenated compounds require specific high-temperature incineration for proper disposal, and mixing waste streams significantly increases disposal costs and environmental risk.[14][15]

  • Arrange for Pickup : Once the container is full, seal it and arrange for disposal through your EHS department.

Disposal Workflow & Waste Stream Summary

The following diagram outlines the decision-making process for proper disposal.

DisposalWorkflow cluster_quantities Quantity Assessment cluster_procedures Disposal Procedure cluster_streams Final Waste Stream start Assess Waste Type & Quantity of this compound q_small Small Residual Quantity (< 5 g or 5 mL) start->q_small q_bulk Bulk / Unused Reagent (Original Container) start->q_bulk q_solid Contaminated Solid Waste (Gloves, Absorbents) start->q_solid proc_neutralize Controlled Neutralization (Slow addition to cold NaHCO₃ solution) q_small->proc_neutralize proc_ehs DO NOT OPEN Label as Hazardous Waste Contact EHS for Disposal q_bulk->proc_ehs proc_solid Collect in Designated Container q_solid->proc_solid stream_aqueous Neutralized Aqueous Waste proc_neutralize->stream_aqueous stream_halogenated Halogenated Solid Waste proc_solid->stream_halogenated

Caption: Disposal decision workflow for this compound.

Waste Stream Summary Table

Waste TypeDisposal ContainerWaste StreamKey Directive
Neutralized Hydrolysis ProductSealed, labeled carboyAqueous Hazardous WasteVerify pH is 7-9 before disposal.
Unused/Bulk ReagentOriginal manufacturer's bottleHalogenated Organic WasteLabel and contact EHS. DO NOT NEUTRALIZE.
Contaminated Solids (PPE, pads)Labeled solid waste bin or bagHalogenated Solid WasteKeep separate from non-halogenated waste.

References

  • Chemical Spills - Environmental Health Safety and Laboratory Operations . Rice University. [Link]

  • Hydrochloric Acid Hazards & Safety Tips . VelocityEHS. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]

  • Safe Handling Guide: Hydrochloric Acid . CORECHEM Inc. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Spill . Division of Research Safety, University of Illinois. [Link]

  • EHS-200.02 Chemical Spill Response Policy and Procedures . LSU Health New Orleans. [Link]

  • Hazardous Spill Reporting and Response Procedures . Austin Community College District. [Link]

  • Chemical Spill and Response Guideline . UQ Policy and Procedure Library, The University of Queensland. [Link]

  • Halogenated Solvents in Laboratories . Temple University, Environmental Health and Radiation Safety. [Link]

  • What are the safety precautions when handling acids? . Wayao. [Link]

  • Organic Solvent Waste Disposal . Safety & Risk Services, The University of British Columbia. [Link]

  • What PPE Should You Wear When Handling Acid 2026? . Uniform Manufacturer. [Link]

  • PERSONAL PROTECTIVE EQUIPMENT FOR CHLOR-ALKALI CHEMICALS . The Chlorine Institute. [Link]

  • 7.2 Organic Solvents . Environment, Health and Safety, University of South Carolina. [Link]

  • Benzyl chloride - Incident management . GOV.UK. [Link]

  • Safety Data Sheet: Benzoyl chloride . Carl ROTH. [Link]

  • SAFETY DATA SHEET - 3-Fluoro-4-methoxybenzoyl chloride . Fisher Scientific. [Link]

  • Hazardous Substance Fact Sheet - Acetyl Chloride . New Jersey Department of Health. [Link]

  • Removing excess Benzoyl Chloride . Sciencemadness Discussion Board. [Link]

  • Chemistry Acid Chloride . SATHEE - IIT Kanpur. [Link]

  • acetyl chloride . Organic Syntheses Procedure. [Link]

  • Chemical Compatibility Chart . U.S. Environmental Protection Agency (EPA). [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling . Yufeng. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.